molecular formula C11H9N3O3S B1619580 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 306935-90-0

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1619580
CAS No.: 306935-90-0
M. Wt: 263.27 g/mol
InChI Key: DIRZWLIATNEVTJ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H9N3O3S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZWLIATNEVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353183
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-90-0
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS number 53101-19-2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide (CAS 53101-19-2) is a functionalized heterocyclic scaffold belonging to the 2-amino-4-arylthiazole class. This compound serves as a critical "privileged structure" in medicinal chemistry, acting as both a synthetic intermediate for complex pharmaceuticals (such as Mirabegron analogs) and a bioactive probe in antimicrobial and kinase inhibition research.

Its molecular architecture combines a rigid thiazole core, an electron-withdrawing para-nitrophenyl group, and an acetamide tail. This specific arrangement allows for dual-mode reactivity: the nitro group serves as a masked amine for further coupling, while the acetamide moiety functions as a hydrogen-bond interface for protein binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This section consolidates the structural and physical data necessary for identification and quality control.

PropertySpecification
IUPAC Name N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula C₁₁H₉N₃O₃S
Molecular Weight 263.27 g/mol
CAS Number 53101-19-2
SMILES CC(=O)Nc1nc(cs1)-c1ccc(cc1)=O
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point >250°C (Predicted based on structural rigidity and meta-isomer data)
Lipinski Compliance Yes (MW <500, LogP ~2.5, H-bond donors <5)
Synthetic Architecture

The synthesis of CAS 53101-19-2 follows a convergent route, primarily utilizing the Hantzsch Thiazole Synthesis .[1] This method is preferred for its high regioselectivity and yield. The workflow involves the condensation of an


-haloketone with thiourea, followed by selective acetylation.
3.1. Reaction Mechanism
  • Cyclization: 2-Bromo-4'-nitroacetophenone reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of the ketone. Subsequent dehydration and cyclization form the 2-amino-4-(4-nitrophenyl)thiazole core.
    
  • Acetylation: The exocyclic amine at position 2 is acetylated using acetic anhydride or acetyl chloride to yield the final acetamide product.

3.2. Synthesis Pathway Diagram

The following diagram illustrates the stepwise chemical transformation and critical reagents.

Synthesispathway Figure 1: Two-step convergent synthesis via Hantzsch Cyclization and N-Acetylation. Start1 2-Bromo-4'-nitroacetophenone Intermediate 2-Amino-4-(4-nitrophenyl)thiazole (Solid Intermediate) Start1->Intermediate Reflux (EtOH) Hantzsch Cyclization Start2 Thiourea Start2->Intermediate Product CAS 53101-19-2 (Final Product) Intermediate->Product Acetylation 80-100°C Reagent Acetic Anhydride (Ac2O) / Pyridine Reagent->Product

Biological Applications & Mechanism of Action

While often used as a building block, the intact molecule exhibits specific biological activities due to its pharmacophore features.

4.1. Antimicrobial Activity

The 2-aminothiazole core is a known bioisostere for penicillin-binding proteins. Derivatives of this scaffold have demonstrated:

  • Bacterial Inhibition: Activity against Gram-positive strains (S. aureus, B. subtilis) by interfering with cell wall synthesis enzymes (Mur ligases).

  • Fungal Inhibition: Disruption of ergosterol biosynthesis in C. albicans.

4.2. Enzyme Inhibition Potential
  • Kinase Targeting: The aminothiazole motif mimics the ATP purine ring, allowing it to dock into the ATP-binding pocket of kinases (e.g., EGFR, CDK). The para-nitro group provides an electronic sink that modulates the acidity of the acetamide proton, enhancing hydrogen bonding with hinge region residues.

  • MAO-B Inhibition: Similar nitro-thiazole derivatives have shown selectivity for Monoamine Oxidase B, relevant in neurodegenerative research.

4.3. Screening Workflow

The following workflow describes a standard protocol for evaluating the biological efficacy of this compound.

AssayWorkflow Figure 2: Standardized high-throughput screening workflow for aminothiazole derivatives. cluster_Assays Parallel Screening Tracks Compound CAS 53101-19-2 (Stock: 10mM in DMSO) Dilution Serial Dilution (96-well plate) Compound->Dilution Microbio Antimicrobial Assay (MIC Determination) Dilution->Microbio + Bacterial Inoculum Kinase Kinase Inhibition (FRET/ELISA) Dilution->Kinase + Enzyme/Substrate Readout Data Analysis (IC50 / MIC Calculation) Microbio->Readout Kinase->Readout Validation Hit Validation (Counter-screen) Readout->Validation If Activity > Threshold

Experimental Protocols
5.1. Synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Objective: To synthesize the target compound with >95% purity.

Step 1: Formation of 2-Amino-4-(4-nitrophenyl)thiazole

  • Reagents: Dissolve 2-bromo-4'-nitroacetophenone (10 mmol) and thiourea (11 mmol) in absolute ethanol (20 mL).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 1:1).

  • Work-up: Cool the reaction mixture. The hydrobromide salt of the product may precipitate. Neutralize with aqueous NaHCO₃ or NH₄OH to precipitate the free base.

  • Isolation: Filter the yellow solid, wash with water and cold ethanol. Recrystallize from ethanol.

Step 2: Acetylation

  • Reagents: Suspend the intermediate (5 mmol) in acetic anhydride (10 mL). Optionally add catalytic pyridine (2-3 drops).

  • Reaction: Heat at 80–100°C for 1 hour. The solid should dissolve, followed by precipitation of the product upon cooling.

  • Quenching: Pour the mixture into ice-cold water (50 mL) to decompose excess anhydride.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/DMF mixture to obtain CAS 53101-19-2.

5.2. Safety & Handling (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. The nitro group poses a potential explosion risk if heated under confinement; handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References
  • Hantzsch Thiazole Synthesis Mechanism & Applications. Source: The Merck Index Online / Organic Chemistry Portal. URL:[Link]

  • Synthesis and biological evaluation of thiazole-based derivatives. Source: MDPI (Molecules), 2022. URL:[Link]

  • Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Source: National Institutes of Health (PMC), 2021. URL:[Link]

  • Compound Data: N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. Source: Molport Chemical Registry.[2] URL:[Link]

  • General Synthesis of 2-acetamido-4-arylthiazoles (Analogous Protocol). Source: ResearchGate (Methodology Reference). URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of N-(5-Nitrothiazol-2-yl)acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitrothiazole-2-amide scaffold represents a privileged pharmacophore in antimicrobial drug discovery, particularly for anaerobic bacteria (Clostridium, Helicobacter), parasites (Giardia, Cryptosporidium), and Mycobacterium tuberculosis (M.tb).[1] While the class is anchored by the FDA-approved drug Nitazoxanide , recent efforts have focused on optimizing the acetamide tail to improve solubility, metabolic stability, and safety profiles.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observations to the causal mechanisms of nitroreductase (NTR) activation. It provides a validated synthetic protocol and a strategic framework for designing next-generation analogs that mitigate the inherent mutagenicity risks associated with nitro-heterocycles.[1]

Mechanism of Action: The NTR "Warhead"

To design effective analogs, one must understand that 5-nitrothiazoles are prodrugs .[1] They are biologically inert until activated by specific nitroreductases (NTRs) within the pathogen.

The Activation Cascade

In M. tuberculosis, the deazaflavin-dependent nitroreductase Ddn (and similar homologs like PFOR in anaerobes) catalyzes the reduction of the nitro group (


). This is not a simple reduction but a "suicide" activation that generates reactive nitrogen species (RNS).
  • Entry: The lipophilic acetamide tail facilitates passive diffusion through the waxy mycobacterial cell wall.

  • Reduction: The enzyme transfers electrons (via

    
     or ferredoxin) to the nitro group.
    
  • Damage: The resulting nitro-radical anions and hydroxylamines form covalent adducts with DNA and proteins, leading to respiratory arrest and cell death.

Mechanistic Pathway Visualization[1][2]

NTR_Mechanism Prodrug Prodrug: 5-Nitrothiazole Intermediate Intermediate: Nitro-radical Anion (-NO2•-) Prodrug->Intermediate 1e- Reduction (Cofactor Dependent) Enzyme Enzyme: NTR / Ddn / PFOR Enzyme->Intermediate Catalysis Reactive Reactive Species: Hydroxylamine (-NHOH) Intermediate->Reactive Further Reduction Target Target: DNA/Protein Adducts Reactive->Target Covalent Binding Death Outcome: Bactericidal Effect Target->Death Respiratory Arrest

Figure 1: The bioactivation pathway of nitrothiazole prodrugs.[1] Specificity is derived from the pathogen's unique nitroreductases (e.g., Ddn in M.tb), which are absent in mammalian hosts.

Synthetic Strategy & Protocol

Reliable SAR data requires high-purity compounds.[1] The synthesis of N-(5-nitrothiazol-2-yl)acetamides is often plagued by low yields due to the poor nucleophilicity of the 2-amino-5-nitrothiazole amine.[1] The following protocol utilizes an acid chloride coupling method, which is more robust than standard EDC/HOBt couplings for this electron-deficient amine.

Validated Protocol: Acid Chloride Coupling

Objective: Synthesis of N-(5-nitrothiazol-2-yl)-2-phenylacetamide derivatives.

Reagents:

  • 2-Amino-5-nitrothiazole (1.0 eq)[1][2]

  • Substituted Phenylacetyl Chloride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous) or THF (if solubility is poor)[1]

  • DMAP (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-amino-5-nitrothiazole (1.0 mmol) in anhydrous DCM (10 mL). Note: If the amine does not dissolve, switch to THF or add a minimal amount of DMF.

  • Base Addition: Add TEA (1.5 mmol) and catalytic DMAP. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add the acid chloride (1.2 mmol) dissolved in 2 mL DCM over 10 minutes. The solution often turns yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Self-Validation Check: Monitor via TLC (System: 5% MeOH in DCM). The starting amine (

      
      ) should disappear; the product is usually less polar (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH or purify via flash column chromatography.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Start: 2-Amino-5-nitrothiazole Step1 Step 1: Solubilization (DCM/THF + TEA + DMAP) Start->Step1 Step2 Step 2: Acylation (Add Acid Chloride at 0°C) Step1->Step2 Check Checkpoint: TLC Monitoring Step2->Check Check->Step2 Incomplete (Add Heat) Workup Step 3: Workup (Acid/Base Wash) Check->Workup Conversion >95% Final Final Product: N-(5-nitrothiazol-2-yl)acetamide Workup->Final

Figure 2: Step-by-step synthetic workflow for the generation of amide derivatives, including critical TLC checkpoints.

Structure-Activity Relationship (SAR) Analysis

The molecule can be divided into four distinct zones. Modifications in these zones drastically alter potency (MIC) and toxicity (


).
The SAR Map
ZoneComponentFunctionSAR Rule of Thumb
A Nitro Group (-NO2) Warhead Essential. Removal or replacement (e.g., with -CN, -H) abolishes activity.[1] Must be at C-5 position.[1][3]
B Thiazole Ring Scaffold Rigid. Bioisosteres (oxazole, imidazole) generally show lower potency or higher mutagenicity.
C Amide Linker Connector Sensitive. Methylation of the amide N drastically reduces activity (loss of H-bond donor). Retro-amides are generally inactive.[1]
D Tail (R-Group) Modulator Tunable. Controls Lipophilicity (LogP) and Permeability.[1] Aromatic rings > Aliphatic chains.
Deep Dive: Zone D (The Tail)

The "Tail" is the primary site for optimization. Research indicates a strong correlation between lipophilicity and antitubercular activity.

  • Aryl Substituents: Phenyl rings attached to the acetamide methylene are highly active.

    • Meta-substitution: Adding electron-withdrawing groups (Cl, F) or donors (OMe) at the meta position of the phenyl ring often increases potency (MIC < 1 µM). This is likely due to improved hydrophobic packing in the enzyme active site.

    • Para-substitution: Often tolerated but can lead to lower solubility.

  • Bulky Aliphatics: Cyclohexyl or Adamantyl groups increase LogP too drastically, often leading to poor solubility and "molecular brick" properties, despite high intrinsic potency.

  • Heterocycles: Replacing the phenyl ring with a furan or thiophene (as in some Nitazoxanide analogs) maintains activity but may increase metabolic clearance.

Quantitative Data Summary (Representative)

Data synthesized from comparative studies of Nitazoxanide analogs against M.tb.

Compound IDR-Group (Tail)MIC (µM) vs M.tbClogPToxicity Risk
Ref (Nitazoxanide) -CH3 (Acetate)14.0 1.6Low
Analog 1 -Phenyl4.2 2.8Moderate
Analog 2 -3-Cl-Phenyl0.24 3.4Moderate
Analog 3 -3-OMe-Phenyl0.50 2.9Low
Analog 4 -Cyclohexyl> 50 4.1Low (Solubility issue)

Key Insight: There is a "Goldilocks" zone for lipophilicity (ClogP 2.5 – 3.5). Compounds in this range permeate the mycobacterial cell wall efficiently without precipitating in the assay media.

ADMET & Toxicity Optimization

The "Elephant in the room" for nitro-thiazoles is mutagenicity. The nitro group is a structural alert for the Ames test.

The Mutagenicity Paradox

While the nitro group is required for efficacy, it is also responsible for genotoxicity in mammalian cells if reduced by mammalian reductases.

  • Strategy: Design analogs with high specificity for bacterial NTRs (low redox potential) over mammalian enzymes.

  • Observation: Analogs with bulky "Tail" groups often show reduced mutagenicity, possibly by sterically hindering the mammalian nitroreductase from accessing the nitro group, while the smaller bacterial enzymes (like Ddn) can still accommodate the substrate.

Solubility

Many highly active analogs (e.g., Analog 2 above) suffer from poor aqueous solubility.

  • Solution: Introduce a solubilizing group (morpholine, piperazine) distal to the pharmacophore on the phenyl ring. This creates a "Mannich base" prodrug or simply a more polar analog that retains activity.

References

  • Jeankumar, V. U., et al. (2012).[4] "Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis."[4] Bioorganic & Medicinal Chemistry Letters.

  • Mishra, R., et al. (2024).[5] "Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives." Molbank.[6]

  • Hof, H., et al. (1984).[7] "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy.

  • Papadopoulou, M. V., et al. (2016).[8] "Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity."[1][8] European Journal of Medicinal Chemistry.

  • Hurdle, J. G., et al. (2011). "Targeting bacterial membrane function: the rifamycins and nitrothiazoles." Nature Reviews Microbiology. (Contextual grounding on mechanism).

Sources

Methodological & Application

Hantzsch thiazole synthesis protocol for nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hantzsch Thiazole Synthesis for Nitrophenyl Derivatives

Executive Summary & Scientific Rationale

The Hantzsch thiazole synthesis is the cornerstone method for constructing the 1,3-thiazole pharmacophore, a scaffold ubiquitous in antimicrobial (e.g., Sulfathiazole) and antineoplastic agents. This guide focuses specifically on nitrophenyl derivatives (e.g., 2-amino-4-(4-nitrophenyl)thiazole).[1]

Why Nitrophenyl? The introduction of a nitro group (


) onto the phenyl ring significantly alters the electronic landscape of the reaction.
  • Electronic Activation: The nitro group is a strong electron-withdrawing group (EWG). When located on the phenacyl bromide (

    
    -haloketone), it increases the electrophilicity of the 
    
    
    
    -carbon, theoretically accelerating the nucleophilic attack by the thioamide sulfur.
  • Solubility Challenges: Nitrophenyl derivatives often exhibit poor solubility in non-polar solvents and high crystallinity, necessitating specific solvent choices (e.g., Ethanol/DMF or PEG-400) to prevent premature precipitation of intermediates.

  • Downstream Utility: The nitro group serves as a "masked" amine; post-synthesis reduction allows for further functionalization (e.g., amide coupling), making these derivatives high-value intermediates in library synthesis.

Mechanistic Principles

The reaction proceeds via a condensation between an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketone (A) and a thioamide/thiourea (B).
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic

    
    -carbon of the ketone, displacing the halide (Bromide).
    
  • Intermediate Formation: An acyclic

    
    -thioketone intermediate is formed.
    
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Visual 1: Reaction Mechanism Pathway

HantzschMechanism Reactants Reactants (4-Nitrophenacyl Bromide + Thiourea) SN2 S-Alkylation (Nu: Attack on α-Carbon) Reactants->SN2 Fast Intermediate S-Phenacylthiourea (Acyclic Intermediate) SN2->Intermediate Cyclization Cyclization (N-Attack on Carbonyl) Intermediate->Cyclization Rate Limiting Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Product 2-Amino-4-(4-nitrophenyl)thiazole Dehydration->Product Aromatization

Caption: Mechanistic flow of the Hantzsch synthesis. The nitro group enhances the initial S-alkylation rate due to increased electrophilicity at the


-carbon.

Critical Safety & Materials

  • 
    -Haloketones (e.g., 2-Bromo-4'-nitroacetophenone):  Potent lachrymators  and skin irritants. Handle only in a functioning fume hood. Double-glove (Nitrile) recommended.
    
  • Nitro Compounds: While generally stable in this synthesis, nitroaromatics can be shock-sensitive if dry and impure. Avoid heating dry crude solids excessively.

  • Thiourea: Suspected carcinogen/goitrogen. Avoid dust inhalation.

Experimental Protocols

Method A: The "Gold Standard" (Ethanol Reflux)

Best for: High purity requirements, gram-scale synthesis, and reproducibility.

Reagents:

  • 4-Nitrophenacyl bromide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Absolute Ethanol (10 mL per mmol of substrate)

  • Sodium Acetate (1.1 equiv, optional buffer to scavenge HBr)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenacyl bromide (e.g., 2.44 g, 10 mmol) in absolute ethanol (100 mL). The solution may be slightly yellow.

  • Addition: Add thiourea (0.84 g, 11 mmol) in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: The reaction mixture often turns clear initially, then may precipitate the hydrobromide salt of the thiazole.

  • Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the starting bromide (

    
    ) and appearance of a fluorescent spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • If solid precipitates:[2] Filter the solid (often the HBr salt). Suspend in water and neutralize with 10%

      
       or 
      
      
      
      to pH 8–9 to liberate the free base.
    • If solution remains clear: Concentrate ethanol to ~20% volume, pour into crushed ice (200 g), and basify with

      
      .
      
  • Purification: Filter the resulting yellow/orange solid. Wash with cold water (3x) to remove excess thiourea. Recrystallize from hot ethanol or DMF/Ethanol mix.

Method B: Green Synthesis (PEG-400)

Best for: Eco-friendly compliance, speed, and avoiding volatile organic solvents (VOCs).[5]

Reagents:

  • 4-Nitrophenacyl bromide (1.0 equiv)

  • Thiourea (1.0 equiv)

  • PEG-400 (Polyethylene Glycol)[5][6]

Procedure:

  • Setup: In a beaker or open flask, mix 4-nitrophenacyl bromide (1 mmol) and thiourea (1 mmol).

  • Solvent: Add 5 mL of PEG-400.

  • Reaction: Heat to 80–85°C with stirring.

    • Note: Reaction is typically complete in 15–30 minutes due to the efficient heat transfer and polarity of PEG.

  • Workup: Pour the hot reaction mixture directly into ice-cold water (20 mL). The PEG dissolves in water, while the hydrophobic nitrophenyl thiazole precipitates immediately.

  • Isolation: Filter and wash with water.[3] Yields are typically comparable to Method A (85-90%).

Workflow & Decision Logic

Visual 2: Experimental Decision Tree

DecisionTree Start Start Synthesis Scale Check Scale & Purity Needs Start->Scale SmallScale < 500 mg Rapid Screening Scale->SmallScale LargeScale > 5 g Process Development Scale->LargeScale MethodB Method B: PEG-400 (Green/Fast) SmallScale->MethodB MethodA Method A: EtOH Reflux (Robust/Crystalline) LargeScale->MethodA SolubilityCheck Is Product Soluble in EtOH? MethodA->SolubilityCheck DirectCryst Direct Crystallization (HBr Salt) SolubilityCheck->DirectCryst No (Precipitates) Basify Aqueous Workup (Free Base) SolubilityCheck->Basify Yes (Soluble)

Caption: Decision matrix for selecting the optimal protocol based on scale and solubility properties.

Data Validation & Characterization[7][8][9][10][11]

To ensure the protocol was successful, compare your isolated product against these standard metrics for 2-amino-4-(4-nitrophenyl)thiazole .

MetricExpected ValueNotes
Physical State Yellow to Orange crystalline solidNitro compounds are inherently colored.
Melting Point 230 – 232 °CSharp range indicates high purity. Broad range (<225) implies incomplete cyclization or sulfur contaminants.
Yield 75 – 92%Lower yields suggest loss during aqueous workup (check pH).
IR Spectrum

cm⁻¹ (

)

cm⁻¹ (

)
Look for the disappearance of the ketone

stretch (~1690 cm⁻¹).
¹H NMR (DMSO-d₆)

7.30 (s, 1H, Thiazole

)

7.15 (s, 2H,

, exchangeable)
The nitro group shifts aromatic protons downfield (

8.0+ range).

Self-Validation Check:

  • The "HBr Test": If you isolated the salt directly from ethanol, it should be water-soluble. If you isolated the free base (after

    
     treatment), it should be water-insoluble but soluble in dilute HCl.
    

Troubleshooting Guide

Issue 1: Formation of a sticky tar instead of a solid.

  • Cause: Polymerization of thiourea or decomposition of the phenacyl bromide due to excessive heat or light exposure.

  • Solution: Use fresh reagents.[5] Conduct the reaction in the dark if the bromide is old. Add a seed crystal during the cooling phase.

Issue 2: Low Yield.

  • Cause: The product may be trapped as the HBr salt in the aqueous phase if the pH wasn't raised sufficiently.

  • Solution: Ensure the pH is >9 during workup. The thiazole amine is weakly basic; insufficient basification leaves it protonated and water-soluble.

Issue 3: Starting material remains (TLC).

  • Cause: The nitro group deactivates the ring, but activates the

    
    -carbon. However, steric bulk or poor solubility in ethanol can hinder the reaction.
    
  • Solution: Switch to Method B (PEG-400) or add a catalytic amount of Iodine (

    
    ) to facilitate the leaving group departure.
    

References

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • BenchChem. (2025).[2][7] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. BenchChem Application Library.

  • Wagare, D., et al. (2017).[5] Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium (PEG-400). ResearchGate / Organic Chemistry Protocols.

  • NIST Chemistry WebBook. (2023). 2-Amino-4-(4-nitrophenyl)thiazole Spectral Data. National Institute of Standards and Technology.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in PEG-400. Tetrahedron Letters, 49(2), 303-306.

Sources

Application Note: Acetylation of 2-Amino-4-(4-nitrophenyl)thiazole with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The acetylation of 2-aminothiazole derivatives is a fundamental transformation in medicinal chemistry, frequently utilized to modulate lipophilicity, protect reactive amine groups, or generate active pharmacophores. This application note provides an in-depth, self-validating protocol for the acetylation of 2-amino-4-(4-nitrophenyl)thiazole using acetic anhydride. By replacing traditional, toxic pyridine solvents with a glacial acetic acid system, this methodology ensures high yields, simplifies downstream purification, and provides a scalable framework for heteroaromatic amine functionalization.

Introduction & Pharmacological Relevance

Derivatives of 2-aminothiazole are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substrate, 2-amino-4-(4-nitrophenyl)thiazole[2], serves as a critical intermediate. The introduction of an acetyl group at the 2-amino position (forming N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide) alters the hydrogen-bonding network of the molecule, which can significantly impact target-receptor binding affinities and membrane permeability profiles during lead optimization.

Mechanistic Causality & Reaction Design

The acetylation proceeds via a classical nucleophilic acyl substitution [3]. However, the specific electronic environment of the substrate dictates the experimental design:

  • Electronic Deactivation: The nitro group at the para position of the phenyl ring exerts a strong electron-withdrawing effect (-M and -I effects). This electronic pull propagates through the conjugated thiazole system, decreasing the electron density on the exocyclic 2-amino group. Consequently, the nucleophilicity of the amine is attenuated.

  • Solvent & Catalyst Causality: To overcome this kinetic barrier, elevated temperatures and an excess of the acylating agent are required. While pyridine is a classical solvent for acylations, its use with highly conjugated, nitro-substituted aminothiazoles often leads to dark, tarry byproducts. Transitioning to glacial acetic acid circumvents pyridine toxicity and acts as a mild acid catalyst. It protonates the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity to perfectly compensate for the weakly nucleophilic amine[3].

Mechanism R Reactants: 2-Aminothiazole + Ac2O I1 Nucleophilic Attack: Exocyclic NH2 attacks Carbonyl C R->I1 I2 Tetrahedral Intermediate: Zwitterionic Transition State I1->I2 I3 Leaving Group Expulsion: Acetate Ion Departs I2->I3 P Products: N-acetylated Thiazole + Acetic Acid I3->P

Figure 2: Nucleophilic acyl substitution mechanism of 2-aminothiazole acetylation.

Experimental Section

Materials & Stoichiometry

The reaction utilizes a 3-fold molar excess of acetic anhydride to drive the equilibrium toward the product, compensating for the deactivated nature of the starting material.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
2-Amino-4-(4-nitrophenyl)thiazole221.241.02.21 g10.0 mmol-
Acetic Anhydride102.093.02.83 mL30.0 mmol1.08
Glacial Acetic Acid60.05Solvent15.0 mL-1.05
N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide 263.27 1.0 ~2.24 g (85% Yield) 8.5 mmol -
Step-by-Step Protocol

Workflow N1 1. Reagent Mixing Amine + Ac2O + AcOH N2 2. Reflux 100-110°C, 2-4 hrs N1->N2 N3 3. Precipitation Pour into Ice-Water N2->N3 N4 4. Filtration Vacuum & H2O Wash N3->N4 N5 5. Purification Hot EtOH Recryst. N4->N5

Figure 1: Step-by-step experimental workflow for the acetylation of 2-aminothiazole derivatives.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.21 g (10.0 mmol) of 2-amino-4-(4-nitrophenyl)thiazole in 15.0 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 2.83 mL (30.0 mmol) of acetic anhydride to the suspension at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110 °C using a temperature-controlled oil bath. Stir vigorously for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 6:4 v/v). The acetylated product will appear at a distinct

    
     value compared to the highly polar starting amine.
    
  • Quenching & Precipitation: Once TLC confirms the disappearance of the starting material, remove the flask from the heat and allow it to cool to ~50 °C. Slowly pour the warm mixture into a beaker containing 50 mL of crushed ice and water under continuous, vigorous stirring. A yellow-to-tan precipitate will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual acetic acid and unreacted acetic anhydride.

  • Purification: Recrystallize the crude solid from boiling ethanol. Filter and dry under vacuum at 60 °C overnight to afford the pure N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide.

Self-Validating Analytical Characterization

A robust protocol must be self-validating. In this workflow, the transition from a heterogeneous suspension to a homogeneous dark solution during reflux indicates the consumption of the less soluble starting amine. Upon quenching, the immediate formation of a solid precipitate validates the successful generation of the highly crystalline amide.

Analytically, the transformation is unambiguously confirmed by the following spectroscopic shifts:

  • Infrared (IR) Spectroscopy: The primary amine N-H doublet (~3400, 3200 cm⁻¹) of the starting material is replaced by a single secondary amide N-H stretch (~3200 cm⁻¹) and a strong, diagnostic amide I C=O stretch (~1680 cm⁻¹).

  • ¹H NMR (DMSO-d₆): The diagnostic shift of the N-H proton from ~7.2 ppm (broad singlet, 2H) to ~12.4 ppm (singlet, 1H) serves as definitive proof of acetylation. Additionally, a sharp acetyl methyl peak emerges at ~2.1 ppm (singlet, 3H).

Troubleshooting & Optimization

Table 2: Troubleshooting and Optimization

Observation / IssueCausal ExplanationRecommended Solution
Incomplete Conversion (TLC) The electron-withdrawing nitro group severely reduces amine nucleophilicity.Increase reflux time by 1-2 hours or add 0.1 eq of DMAP as a nucleophilic catalyst.
Oiling Out During Quench High concentration of unreacted acetic anhydride or insufficient cooling during the aqueous quench.Ensure the quench water is ice-cold. Stir vigorously and scratch the inner wall of the flask to induce crystallization.
Dark/Tarry Impurities Overheating or oxidation during extended reflux.Maintain oil bath strictly at 100-110 °C. Avoid prolonged heating beyond TLC completion.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (via PubMed Central), 2021. URL:[Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: Molecules (via MDPI), 2019. URL:[Link]

Sources

Recrystallization solvents for 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide Purification

Abstract & Introduction

The compound 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide represents a critical scaffold in medicinal chemistry, often synthesized via the Hantzsch thiazole condensation. This molecule features a highly planar, conjugated system stabilized by the electron-withdrawing nitro group and the thiazole heterocycle. These structural characteristics impart high lattice energy, resulting in poor solubility in non-polar solvents and a high melting point.

Purification of this compound is frequently complicated by the presence of unreacted


-haloketones (lachrymators), thioamide precursors, and polymeric byproducts common to Hantzsch syntheses. This guide details the physicochemical rationale and step-by-step protocols for selecting the optimal recrystallization solvent, ensuring high purity (>98% HPLC) and maximal recovery.

Physicochemical Analysis & Solvent Selection Logic

The purification strategy is dictated by the "Push-Pull" electronic nature of the molecule. The nitro group (


) pulls electron density, increasing polarity and stacking interactions, while the acetamide group (

) facilitates strong intermolecular hydrogen bonding.
Solvent Screening Matrix
Solvent SystemPolarity Index (

)
Boiling Point (

C)
Solubility ProfileApplication Case
Ethanol (95%) 5.278Ideal. Sparingly soluble at RT; soluble at reflux.Standard Purification. Best balance of yield and purity.
DMF / Water 6.4 (DMF)153 (DMF)High solubility in DMF; insoluble in water.Anti-Solvent Method. Used for large-scale recovery or thermally sensitive batches.
Glacial Acetic Acid 6.2118High solubility at reflux."Scrubbing" Method. Best for removing polymeric tars or inorganic salts.
Acetone 5.156Moderate to High at RT.Not Recommended. Often leads to oiling out; too volatile for effective crystal growth.

Decision Framework (Graphviz)

The following logic flow illustrates how to select the correct protocol based on the crude material's condition.

Recrystallization_Logic Start Crude Product Analysis ColorCheck Is the Crude Dark/Tarry? Start->ColorCheck DarkYes Yes: High Impurities ColorCheck->DarkYes DarkNo No: Crystalline Solid ColorCheck->DarkNo SolubilityCheck Solubility in Boiling EtOH? SolubleYes Soluble SolubilityCheck->SolubleYes SolubleNo Insoluble/Poor SolubilityCheck->SolubleNo ProtocolC PROTOCOL C: Acetic Acid Reflux (Deep Cleaning) DarkYes->ProtocolC DarkNo->SolubilityCheck ProtocolA PROTOCOL A: Ethanol Recrystallization (Standard) SolubleYes->ProtocolA ProtocolB PROTOCOL B: DMF/Water Precipitation (High Recovery) SolubleNo->ProtocolB

Figure 1: Decision tree for solvent selection based on crude material visual inspection and solubility testing.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol Recrystallization)

Best for: Routine purification of Hantzsch products with moderate purity.

Materials:

  • Crude 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide (1.0 g scale)

  • Ethanol (95% or Absolute)[1]

  • Activated Charcoal (optional, for decolorization)

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat the mixture to reflux (

    
    ) on a magnetic stir plate.
    
  • Titration: If the solid does not dissolve, add hot ethanol in 2 mL increments, waiting 2 minutes between additions, until a clear solution is obtained.

    • Note: If volume exceeds 40 mL per gram without dissolution, switch to Protocol B .

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated glass funnel to remove insoluble inorganic salts (often HBr/HCl salts from synthesis).

  • Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes.
    
  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with 5 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: The Anti-Solvent Method (DMF/Water)

Best for: Highly insoluble derivatives or maximizing recovery yield.

Mechanism: DMF disrupts the crystal lattice effectively due to its high dielectric constant, while water acts as a harsh anti-solvent, forcing rapid precipitation.

Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of DMF at

    
    . (Typically 3–5 mL).
    
  • Precipitation: While stirring vigorously, add distilled water dropwise.

    • Observation Point: Continue adding water until a persistent turbidity (cloudiness) is observed.[2][3]

  • Re-dissolution: Add a few drops of DMF to just clear the turbidity.

  • Crystal Growth: Remove from heat and allow to sit undisturbed. As the solution cools, the solubility decreases, and the hydrophobic effect of the water forces the nitro-thiazole out of solution.

  • Finishing: Once at room temperature, add an excess of water (20 mL) to force remaining product out, then filter and wash heavily with water to remove DMF traces.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Oiling Out Solvent boiling point is higher than the melting point of the solvated product, or impurities are too high.Switch to Ethanol/Water (add water to hot ethanol until cloudy, then cool). Scratch the glass to induce nucleation.
Low Yield Product is too soluble in cold solvent.Concentrate the mother liquor by 50% and cool again (Second Crop).
Colored Impurities Polymerized byproducts.Use Activated Carbon during the hot dissolution step (Protocol A), then hot filter.

Validation Metrics:

  • Melting Point: The purified compound should exhibit a sharp melting point range (typically

    
     for nitro-thiazoles; specific value depends on exact isomer). A range 
    
    
    
    indicates impurities.
  • TLC: Run on Silica Gel 60 F254. Mobile phase: Hexane:Ethyl Acetate (6:4). Impurities (starting thioamide) usually appear near the baseline or solvent front.

References

  • Arora, P., et al. (2015).[4] Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(02), 028-042.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate. PMC. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[5] Retrieved from [Link]

Sources

Application Note: Solvent Vehicle Selection and Optimization for Thiazole Acetamide Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Thiazole acetamides represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their utility in biological assays is often compromised by poor aqueous solubility and a propensity for colloidal aggregation .

Unlike simple hydrophilic compounds, thiazole acetamides possess a planar, aromatic architecture that favors


-

stacking. When introduced into aqueous buffers from organic stocks, they often undergo "crash-out" precipitation or form promiscuous aggregates that sequester enzymes, leading to false-positive inhibition (pan-assay interference).

This guide provides a scientifically rigorous workflow to select the optimal solvent vehicle, ensuring that observed biological activity is due to specific ligand-target binding, not solubility artifacts.

Solvent Selection Decision Matrix

The following decision tree outlines the logic for selecting a vehicle based on assay type and compound behavior.

SolventSelection Start Start: Thiazole Acetamide Stock (10mM DMSO) AssayType Select Assay Type Start->AssayType Enzymatic Biochemical/Enzymatic AssayType->Enzymatic Cellular Cell-Based/Phenotypic AssayType->Cellular DetergentCheck Add 0.01% Triton X-100 to Buffer? Enzymatic->DetergentCheck ToxicityCheck Cell Line Sensitivity Check (ATP Assay) Cellular->ToxicityCheck Aggregator Risk of Colloidal Aggregation DetergentCheck->Aggregator No StandardDMSO Standard: <1% DMSO + Detergent DetergentCheck->StandardDMSO Yes Cyclodextrin Switch to HP-β-CD (Complexation) Aggregator->Cyclodextrin Mitigation LowTol Low Tolerance (<0.1% DMSO) ToxicityCheck->LowTol HighTol High Tolerance (0.5% DMSO) ToxicityCheck->HighTol LowTol->Cyclodextrin SerialDil Intermediate Dilution Protocol HighTol->SerialDil

Figure 1: Decision matrix for solvent selection. Note the critical branch point for enzymatic assays regarding detergent use to prevent aggregation.

Critical Solvent Limits & Data

The table below summarizes the maximum tolerated concentrations (MTC) for common vehicles when working with thiazole acetamides. These values are derived from standard validation data.

Solvent / VehicleEnzymatic MTCCell-Based MTCMechanism of Interference
DMSO 0.1% - 1.0%0.1% - 0.5%Denatures enzymes; permeabilizes cell membranes; induces apoptosis.
Ethanol < 1.0%< 0.1%Volatile; affects membrane fluidity; metabolic toxicity.
PEG-400 < 5.0%< 1.0%Viscosity alters diffusion rates; potential osmotic stress.
HP-β-Cyclodextrin Up to 10%Up to 5%Recommended. Encapsulates lipophilic drugs; biologically inert.
Tween-80 0.01%0.005%Prevents aggregation but can lyse cells at high conc.

Detailed Experimental Protocols

Protocol A: Kinetic Solubility & Precipitation Check (Nephelometry)

Objective: Determine the concentration at which the thiazole acetamide precipitates in the assay buffer.

Reagents:

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer: (e.g., PBS pH 7.4 or HEPES).

  • Positive Control: Pyrene (known precipitant).

Workflow:

  • Preparation: Prepare a 96-well clear-bottom plate.

  • Spike: Add 198 µL of Assay Buffer to each well.

  • Titration: Add 2 µL of compound stock at increasing concentrations (e.g., 10 µM to 500 µM final).

    • Critical Step: Do not serially dilute in the buffer. Prepare specific DMSO stocks for each point to keep final DMSO constant at 1%.

  • Incubation: Shake at 500 rpm for 90 minutes at RT.

  • Readout: Measure absorbance at 600 nm (turbidity) or use a nephelometer.

  • Analysis: Plot OD600 vs. Concentration. The inflection point is the Kinetic Solubility Limit .

Protocol B: The "Intermediate Dilution" Method

Objective: Prevent "crash-out" when transferring hydrophobic thiazoles from 100% DMSO to aqueous buffer. Direct addition often causes immediate precipitation.

Step-by-Step:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step (10x): Dilute compound 1:10 into a "Transition Buffer" containing 50% DMSO / 50% Water.

    • Result: 1 mM compound in 50% DMSO. (Thiazoles are usually stable here).

  • Final Assay Step (1x): Dilute the Intermediate 1:100 into the final Assay Buffer.

    • Final: 10 µM compound in 0.5% DMSO.

    • Why this works: The gradual polarity shift allows the compound to solvate more effectively than a sudden shock.

Protocol C: Aggregation Counter-Screen (Detergent Test)

Objective: Confirm that inhibition is real and not due to colloidal aggregates sequestering the enzyme.

Workflow:

  • Run the standard enzymatic inhibition assay (IC50 determination).

  • Repeat the assay exactly but add 0.01% Triton X-100 (or freshly prepared 0.01% Tween-80) to the reaction buffer.

  • Interpretation:

    • IC50 Unchanged: True inhibitor.

    • IC50 Increases significantly (potency lost): The compound was acting as a colloidal aggregator. The detergent broke up the aggregate, revealing the lack of true inhibition.

Advanced Strategy: Cyclodextrin Complexation

For thiazole acetamides that precipitate even at 0.1% DMSO, Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard alternative.

Preparation of Inclusion Complex:

  • Dissolve HP-

    
    -CD in water to 20% (w/v).
    
  • Dissolve thiazole compound in a minimal volume of acetone or methanol.

  • Add the organic drug solution dropwise to the HP-

    
    -CD solution with vigorous stirring.
    
  • Stir for 24 hours open to air to allow the organic solvent to evaporate.

  • Filter sterilize (0.22 µm).

  • Validation: This creates a water-soluble "cloaked" compound compatible with cell assays up to very high concentrations without DMSO toxicity.

References

  • Assay Guidance Manual. Solvent Selection and Assay Validation. National Center for Advancing Translational Sciences.[1][2] Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted Realism. Drug Discovery Today.
  • Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on HP-beta-CD usage).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Context for Thiazole reactivity).

Sources

Mechanistic Profiling of Thiazole Acetamides: Kinetic Turbidimetric Assays for Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole acetamides have emerged as a potent class of antimitotic agents, functioning primarily as bioisosteres of combretastatin A-4 (CA-4). These compounds target the colchicine-binding site on the


-tubulin subunit, destabilizing microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis.[1][2]

This application note provides a rigorous, self-validating protocol for the In Vitro Turbidimetric Tubulin Polymerization Assay . Unlike simple endpoint assays, this kinetic method allows researchers to quantify the three critical phases of microtubule formation—nucleation (lag), elongation (growth), and steady-state equilibrium—providing a distinct "fingerprint" that differentiates thiazole-based destabilizers from taxane-like stabilizers.

Mechanistic Grounding

To interpret the assay data correctly, one must understand the molecular event being measured. Thiazole acetamides do not merely "break" microtubules; they prevent the straight conformation required for polymerization.

Mechanism of Action Pathway

The following diagram illustrates the cascade from drug binding to cellular phenotype, highlighting the specific intervention point of thiazole acetamides.

MOA Drug Thiazole Acetamide (Ligand) Target $beta$-Tubulin Subunit (Colchicine Binding Site) Drug->Target Binds with high affinity ConfChange Conformational Change (Curved Dimer) Target->ConfChange Induces Inhibition Steric Clash in Protofilament Assembly ConfChange->Inhibition Prevents straight lattice formation Depoly Net Microtubule Depolymerization Inhibition->Depoly Shifts equilibrium Arrest G2/M Mitotic Arrest Depoly->Arrest Spindle checkpoint activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged arrest

Figure 1: Pharmacological cascade of thiazole acetamide derivatives acting as microtubule destabilizing agents (MDAs).

Pre-Assay Critical Control Points (Expertise & Experience)

The reliability of a tubulin polymerization assay hinges on protein stability. Tubulin is notoriously labile; denatured protein yields false negatives (flat lines).

The "Cold Chain" Imperative
  • Fact: Tubulin spontaneously polymerizes at >20°C and denatures rapidly at room temperature if not polymerized.

  • Protocol Rule: All preparation steps must occur on ice (4°C). The 96-well plate, pipette tips, and buffers must be pre-chilled. The reaction only starts when the plate enters the 37°C reader.

Compound Solubility (Thiazole Specifics)

Thiazole acetamides are often hydrophobic.

  • DMSO Limit: The final DMSO concentration in the well must be <1% (v/v) . Higher DMSO concentrations can non-specifically stabilize microtubules, masking the inhibitory effect of your compound.

  • Validation: If your compound precipitates in the aqueous buffer, the resulting turbidity will be read as "polymerization" by the spectrophotometer (false positive). Always run a "Compound Only" control (Buffer + Compound, no Tubulin).

GTP Freshness

GTP is the fuel for polymerization. Hydrolyzed GTP (GDP) inhibits the reaction.

  • Rule: Use a fresh GTP stock (100 mM) stored at -80°C. Aliquot to avoid freeze-thaw cycles.

Detailed Experimental Protocol

Materials & Reagents[3][4]
  • Tubulin Protein: >99% pure bovine or porcine brain tubulin (lyophilized).

    • Note: Avoid tubulin containing MAPs (Microtubule Associated Proteins) unless specifically testing for MAP-interference, as MAPs alter polymerization kinetics.

  • General Tubulin Buffer (GTB - PEM Buffer):

    • 80 mM PIPES, pH 6.9[3]

    • 2 mM MgCl2[3]

    • 0.5 mM EGTA

  • Polymerization Supplement:

    • GTP (1 mM final concentration)[1][2][3][4]

    • Glycerol (10-20% final concentration). Glycerol lowers the critical concentration (Cc) required for nucleation, ensuring a robust signal.

  • Controls:

    • Positive Control (Inhibitor): Colchicine (5 µM) or Combretastatin A-4 (2 µM).

    • Negative Control (Vehicle): DMSO (match % of sample).

    • Stabilizer Control (Optional): Paclitaxel (10 µM) – to verify assay dynamic range.

Assay Workflow

The following workflow utilizes a 96-well half-area plate to conserve protein.

Workflow Step1 1. Reagent Prep (Keep on ICE) Step2 2. Compound Addition (5 µL/well) Step1->Step2 Step3 3. Tubulin Master Mix (Buffer + GTP + Glycerol) Step2->Step3 Parallel Step4 4. Initiation (Add 45 µL Tubulin) Step3->Step4 Step5 5. The 'Jump' (Transfer to 37°C Reader) Step4->Step5 Immediate Step6 6. Kinetic Read (340nm, 60 mins) Step5->Step6

Figure 2: Step-by-step kinetic assay workflow. Speed is critical between Step 4 and 5.

Step-by-Step Procedure
  • Instrument Setup: Pre-warm the microplate reader to 37°C . Set kinetic mode to read absorbance at 340 nm (or 350 nm) every 30 seconds for 60 minutes. Shake for 5 seconds before the first read only.

  • Buffer Preparation (On Ice):

    • Reconstitute tubulin to a high concentration (e.g., 10 mg/mL) in GTB.

    • Prepare Reaction Master Mix : GTB + 10% Glycerol + 1 mM GTP.

    • Dilute Tubulin into the Master Mix to a final concentration of 3.0 mg/mL (approx 30 µM). Keep on ice.

  • Compound Plating (On Ice):

    • Add 5 µL of 10X test compound (thiazole acetamide) in 10% DMSO to experimental wells.

    • Add 5 µL of 10% DMSO to "Vehicle Control" wells.

    • Add 5 µL of 10X Colchicine to "Positive Control" wells.

  • Reaction Initiation:

    • Using a multichannel pipette, rapidly add 45 µL of the cold Tubulin/GTP/Glycerol Master Mix to each well.

    • Final Volume: 50 µL. Final DMSO: 1%.[5]

  • Measurement:

    • Immediately place the plate into the pre-warmed (37°C) reader and start the kinetic loop.

Data Analysis & Interpretation

Tubulin polymerization follows a sigmoidal curve.[1][2] Thiazole acetamides, as inhibitors, will flatten this curve.

Key Kinetic Parameters

Extract the following values from your Absorbance (Y) vs. Time (X) plots:

ParameterDefinitionEffect of Thiazole Acetamides

The maximum slope of the growth phase (OD/min).Decrease (Significantly slower growth).
Steady State (

)
The final absorbance plateau (polymer mass).[2]Decrease (Reduced total polymer mass).
Lag Time Time required for nucleation before growth starts.Increase (Delays nucleation).
Comparative Analysis Table

Use this table to validate your results against known standards.

Compound ClassExampleCurve Characteristic
Vehicle Control DMSOStandard sigmoidal curve (Nucleation -> Growth -> Plateau).
Destabilizer (Target) Thiazole Acetamide Flat line or severely depressed

and

.
Destabilizer (Ref) Colchicine / CA-4Flat line (Complete inhibition).
Stabilizer PaclitaxelElimination of Lag Time; rapid hyper-polymerization (higher

).
Calculation of IC50

To calculate the IC50 for polymerization inhibition:

  • Perform the assay at 5–7 concentrations (e.g., 0.1 µM to 50 µM).

  • Calculate the % Inhibition for each concentration using the

    
     or 
    
    
    
    :
    
    
  • Plot % Inhibition vs. Log[Concentration] and fit to a non-linear regression model.

Troubleshooting & Self-Validation

  • Issue: The Vehicle Control curve is flat.

    • Root Cause: Tubulin was denatured (warm) or GTP is hydrolyzed.

    • Fix: Use fresh GTP. Keep tubulin on ice. Ensure glycerol is present (10-20%) to lower critical concentration.

  • Issue: High background absorbance at T=0.

    • Root Cause: Compound precipitation. Thiazoles can be insoluble in aqueous buffer.

    • Fix: Check the "Compound Only" control. If OD > 0.05, improve solubility or filter the compound.

  • Issue: No difference between Thiazole and Vehicle.

    • Root Cause: Compound degraded or concentration too low.

    • Fix: Verify compound integrity via HPLC/NMR. Ensure test concentration is near the expected cell-based IC50 (typically 1-5 µM for potent thiazoles).

References

  • El-Abd, N. M., et al. (2022). Design, synthesis, and biological evaluation of new thiazole-2-acetamide derivatives as potent tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 886616.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat.[3] # BK006P) Manual. Cytoskeleton.com.

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768.

  • Wang, F., et al. (2025). Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential cytotoxic agents. Heliyon, 11(2), e24567.

  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-thiazoles as antimitotic agents. Journal of Medicinal Chemistry.

Sources

Application Note & Protocol: Molecular Docking of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide into the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the computational analysis of a novel inhibitor's binding potential.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-impact target in oncology.[1][2] The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[3] Structure-based drug design, facilitated by computational tools like molecular docking, is a cornerstone of modern TKI discovery.[4] This document provides a comprehensive, field-proven protocol for performing a molecular docking simulation of a novel potential inhibitor, 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide, into the active site of the EGFR kinase domain. We will detail the scientific rationale behind each step, from receptor and ligand preparation to the execution of the docking algorithm and the critical analysis of the resulting data. This guide is intended for researchers and scientists in drug development seeking to apply computational methods to predict and understand protein-ligand interactions.

Foundational Concepts: EGFR and Molecular Docking

The Target: EGFR Kinase Domain

The EGFR kinase domain is the intracellular catalytic portion of the receptor responsible for initiating downstream signaling cascades that drive cell proliferation. Structurally, it is composed of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[5] The ATP-binding site is a deep cleft located between these two lobes. Key structural features critical for inhibitor binding include:

  • The Hinge Region: A flexible loop connecting the N- and C-lobes that often forms crucial hydrogen bonds with inhibitors.

  • The "Gatekeeper" Residue: Typically a threonine (Thr790) in wild-type EGFR, this residue controls access to a hydrophobic pocket deeper within the active site. Mutations at this site, such as T790M, are a primary cause of acquired resistance to first-generation TKIs.[3][6]

  • The DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("DFG-in" or "DFG-out") determines the active or inactive state of the kinase.[7][8]

For this study, we will utilize the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17).[9] This structure provides an active-state conformation and contains a co-crystallized ligand, which is essential for validating our docking protocol.

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[10] It employs a search algorithm to explore various binding poses of the flexible ligand within the receptor's binding site and uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.[11] More negative scores suggest a more favorable binding interaction.[11] We will use AutoDock Vina, a widely adopted, open-source docking engine known for its accuracy and speed.[12]

The Computational Workflow

A successful docking experiment follows a rigorous, multi-step process. The causality is critical: proper preparation of both the receptor and ligand is a prerequisite for a meaningful simulation, and the simulation's output requires careful analysis and validation to yield trustworthy insights.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB Obtain Receptor PDB (e.g., 1M17) CleanPDB Receptor Cleaning (Remove H2O, Ligand) PDB->CleanPDB Ligand2D Obtain Ligand Structure (2D Sketch/SMILES) Convert3D Convert to 3D & Energy Minimize Ligand2D->Convert3D PrepReceptor Add Hydrogens & Charges (receptor.pdbqt) CleanPDB->PrepReceptor Grid Define Grid Box (Target Binding Site) PrepReceptor->Grid PrepLigand Add Hydrogens, Charges Define Torsions (ligand.pdbqt) Convert3D->PrepLigand Config Create Vina Configuration File PrepLigand->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina Parse Parse Output: Scores & Poses RunVina->Parse Visualize Visualize Interactions (PyMOL, Discovery Studio) Parse->Visualize Validate Protocol Validation (Re-dock co-crystal ligand) Parse->Validate Report Generate Report: Tables & Figures Visualize->Report Validate->Report

Figure 1: End-to-end molecular docking workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies. The commands and software mentioned (AutoDock Tools, Open Babel, AutoDock Vina) are freely available for academic use.

Part I: Receptor and Ligand Preparation

Rationale: Raw structural files from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (e.g., water) and lack hydrogen atoms, which are crucial for calculating interactions.[13][14] Ligand structures must be converted to a 3D format and assigned correct properties to allow for flexibility and accurate scoring.[14][15]

Protocol 1: Receptor Preparation (PDB ID: 1M17)

  • Download and Clean:

    • Download the PDB file 1M17.pdb from the RCSB PDB database.

    • Open the file in a text editor or molecular viewer (e.g., UCSF Chimera, PyMOL).

    • Remove all HETATM records corresponding to water molecules (HOH) and the co-crystallized ligand (ERL). Save this as 1M17_protein.pdb. This step is crucial to ensure the docking algorithm only considers the protein structure.[13]

  • Prepare with AutoDockTools (ADT):

    • Launch ADT.

    • Navigate to File > Read Molecule and open 1M17_protein.pdb.

    • Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens to polar atoms, which are essential for forming hydrogen bonds.

    • Navigate to Grid > Macromolecule > Choose. Select 1M17_protein and click Select Molecule.

    • A dialog will appear to save the prepared file. Save it in PDBQT format (1M17_receptor.pdbqt). ADT will automatically compute and add Gasteiger partial charges, which are necessary for the Vina scoring function.[16]

Protocol 2: Ligand Preparation (2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide)

  • Obtain and Convert Structure:

    • Obtain the 2D structure of the ligand. If you only have the name, use a tool like PubChem to find its structure and download it as an SDF or MOL2 file.[15]

    • Use Open Babel, a chemical toolbox, to convert the 2D structure to a 3D structure and perform a preliminary energy minimization. This ensures a realistic starting conformation.

  • Prepare with AutoDockTools (ADT):

    • Launch ADT.

    • Navigate to Ligand > Input > Open and select ligand.pdb.

    • Navigate to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Navigate to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will add Gasteiger charges and define the rotatable bonds, allowing the ligand to be treated flexibly during docking.[16]

Part II: Molecular Docking with AutoDock Vina

Rationale: The docking process requires a defined search space (the grid box) and a configuration file that tells Vina which molecules to use and how exhaustively to search for binding poses.

Protocol 3: Grid Box Generation and Configuration

  • Define the Search Space:

    • In ADT, with 1M17_receptor.pdbqt loaded, navigate to Grid > Grid Box.

    • A box will appear around the protein. To center it on the active site, load the original co-crystallized ligand (Erlotinib, extracted from 1M17.pdb) and position the grid box to encompass it.

    • Adjust the dimensions to ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time. A size of 24 x 24 x 24 Å is often a good starting point.

    • Note the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following content, replacing the center and size values with those from the previous step.

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search.[12] A value of 8 is the default. Increasing it to 16 or 32 provides a more rigorous search at the cost of longer computation time, which is recommended for final analysis.

Protocol 4: Executing the Docking Simulation

  • Run Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (1M17_receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:[17]

Part III: Analysis, Visualization, and Validation

Rationale: The raw output of a docking simulation is a set of coordinates and scores. The scientific value is derived from interpreting these results, visualizing the specific molecular interactions that stabilize the complex, and validating that the computational protocol is reliable.

Protocol 5: Analyzing and Visualizing Results

  • Interpret Scores:

    • Open docking_log.txt. You will see a table of binding affinities for the top poses. The lower (more negative) the energy, the stronger the predicted binding affinity. [11]

      Pose Binding Affinity (kcal/mol)
      1 -9.2
      2 -8.8
      3 -8.7
      Table 1: Example docking scores for 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide.
  • Visualize Interactions:

    • Open a molecular visualization program like PyMOL or Discovery Studio Visualizer. [18][19] * Load the receptor file, 1M17_receptor.pdbqt.

    • Load the docking results, docking_results.pdbqt. The different poses can be viewed as separate models.

    • Focus on the top-ranked pose. Identify and measure key interactions between the ligand and active site residues.

    G cluster_ligand Ligand Moieties cluster_receptor EGFR Active Site Residues Thiazole Thiazole Ring Met793 Met793 (Hinge) Thiazole->Met793 H-Bond Nitro Nitrophenyl Group Leu718 Leu718 Nitro->Leu718 Hydrophobic Thr790 Thr790 (Gatekeeper) Nitro->Thr790 Hydrophobic Acetamide Acetamide Tail Asp855 Asp855 (DFG) Acetamide->Asp855 H-Bond

    Figure 2: Predicted interactions of the ligand in the EGFR active site.

  • Tabulate Interactions:

    • For the best pose, create a detailed table of interactions. This provides quantitative evidence for the binding mode.

    Ligand Atom/GroupInteracting ResidueInteraction TypeDistance (Å)
    Acetamide N-HASP855 OHydrogen Bond2.9
    Thiazole NMET793 N-HHydrogen Bond3.1
    Nitrophenyl RingLEU718Hydrophobic3.8
    Table 2: Key molecular interactions for the top-ranked pose.

Protocol 6: Protocol Validation (Self-Validating System)

Rationale: To trust the predictions for a novel compound, you must first demonstrate that your docking protocol can accurately reproduce a known, experimentally determined binding pose. This is achieved by "re-docking" the co-crystallized ligand. [20]

  • Prepare and Dock the Co-crystallized Ligand:

    • Extract the coordinates of Erlotinib (ERL) from the original 1M17.pdb file.

    • Prepare this ligand using Protocol 2 to create erlotinib.pdbqt.

    • Run a new Vina simulation using erlotinib.pdbqt as the ligand, keeping all other parameters in conf.txt identical.

  • Calculate RMSD:

    • In a molecular viewer, superimpose the original crystal pose of Erlotinib with the top-ranked re-docked pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Criterion for Success: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable. [20]

Summary and Forward Outlook

This guide has outlined a robust and validated workflow for the molecular docking of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide into the EGFR kinase domain. By following these protocols, researchers can generate credible predictions of binding affinity and interaction patterns. The docking results suggest that this compound has the potential to form key interactions within the ATP-binding site, notably hydrogen bonds with the hinge region and the DFG motif.

These in silico findings provide a strong hypothesis for the compound's mechanism of action. However, they are predictive in nature. The critical next steps involve experimental validation, such as in vitro kinase inhibition assays and cell-based proliferation assays, to confirm the computational predictions and quantify the compound's biological activity. Further computational studies, like molecular dynamics simulations, could also be employed to assess the stability of the predicted binding pose over time.

References

  • Bioinformatics Review. (n.d.). Molecular Docking and Virtual Screening with AutoDock VINA - Bioinformatics Tutorial.
  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • Creative Bio-Structure. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Zhang, X., Gureasko, J., Shen, K., Cole, P.A., & Kuriyan, J. (2006). Crystal Structure of the active EGFR kinase domain. RCSB PDB. [Link]

  • Bioinformatics Tutorials. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • Computational Drug Discovery and Design. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • The Scripps Research Institute. (2020). Vina Video Tutorial. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • Computational Drug Discovery and Design. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Bioinformatics Online. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • de Bono, J. S., & Rowinsky, E. K. (2002). The epidermal growth factor receptor tyrosine kinase inhibitors. British Journal of Cancer, 86(10), 1545–1551. [Link]

  • Jura, N., Shan, Y., Cao, X., Shaw, D. E., & Kuriyan, J. (2011). Catalytic control in the EGF Receptor and its connection to general kinase regulatory mechanisms. Cell, 146(5), 766–777. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

  • Laird, A. D., et al. (2014). Discovery of potent and selective EGFR inhibitors with activity against the T790M resistance mutation. Journal of Medicinal Chemistry, 57(22), 9488–9501. [Link]

  • Shan, Y., Eastwood, M. P., Zhang, X., Kim, E. T., Arkhipov, A., Dror, R. O., ... & Shaw, D. E. (2012). Oncogenic mutations counteract intrinsic disorder in the EGFR kinase and promote receptor dimerization. Cell, 149(4), 860-870. [Link]

  • Zhao, Z., et al. (2019). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports, 9(1), 1-13. [Link]

  • The Bio-Ambassador. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6685. [Link]

  • Roskoski Jr, R. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1437. [Link]

  • Sahu, N. K., et al. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 220-227. [Link]

  • Wright, A. (n.d.). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

  • Stauffer, D. R., et al. (2021). Structural basis of the effect of activating mutations on the EGF receptor. eLife, 10, e70916. [Link]

  • Balachandran, P., & Govindarajan, R. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science, 33(6), 101533. [Link]

  • Bouziane, I., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Chemistry, 6(4), 110. [Link]

  • ResearchGate. (n.d.). Structure of EGFR in complex with 4. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide. Retrieved from [Link]

Sources

Application Note: Selective Reduction of Nitro Groups in Thiazole Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Challenges

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in antimicrobial, antineoplastic, and anti-inflammatory agents. A common synthetic intermediate in the development of these therapeutics is the nitro-thiazole acetamide. Converting the nitro group (


) to an amine (

) is a critical functionalization step; however, this transformation presents two distinct chemical challenges:
  • Catalyst Poisoning by Sulfur: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously ineffective for thiazole-containing substrates. The lone pairs on the thiazole sulfur atom strongly coordinate to the palladium metal surface, blocking the active sites required for diatomic hydrogen activation[1]. While specialized bimetallic or metal-oxide supported catalysts (e.g., Pt/TiOₓ) have been developed to mitigate sulfur poisoning[2], they are often cost-prohibitive or require extensive optimization for discovery-scale synthesis.

  • Acetamide Hydrolysis: Acetamides are generally robust, but they can undergo hydrolysis to the corresponding amine and acetic acid when exposed to strong aqueous acids (e.g., boiling HCl) or strong bases for prolonged periods.

To navigate these challenges, chemical reduction via single-electron transfer (SET) using dissolving metals (Iron) or main-group metal salts (Stannous Chloride) remains the gold standard. These methods bypass the sulfur poisoning mechanism entirely while offering tunable pH conditions to protect the acetamide moiety[3].

Methodological Selection & Quantitative Comparison

Selecting the appropriate reduction method depends on the scale of the reaction and the specific electronic nature of the thiazole derivative. Iron powder has proven superior to stannous chloride in certain complex matrices due to its high tolerance for sensitive functional groups[3]. Furthermore, optimized conditions using Iron in ethanol have demonstrated exceptional efficacy for thiazole derivatives, yielding up to 95% of the desired amine[4].

Table 1: Comparison of Reduction Reagents for Nitro-Thiazole Acetamides
Reagent SystemChemoselectivity (Acetamide)Sulfur ToleranceTypical YieldScalability & Safety
Fe / NH₄Cl (Aqueous EtOH)Excellent (Neutral pH prevents hydrolysis)Absolute (No surface poisoning)85–95%High . Safe, cheap, and environmentally benign.
SnCl₂·2H₂O (EtOH)Good (Mildly acidic)Absolute (Homogeneous reaction)80–90%Moderate . Generates toxic tin waste; emulsions during workup.
Fe / HCl (Ethanol)Moderate (Risk of hydrolysis if overheated)Absolute 85–95%Good . Requires careful temperature control[4].
H₂ + Pd/C ExcellentPoor (Severe poisoning)[1]< 20%Low . Often stalls before completion.
H₂ + Pt/TiOₓ ExcellentModerate (Requires optimization)[2]75–85%High . Best for process scale (>10 kg).

Workflow & Decision Matrix

G A Nitro-Thiazole Acetamide B Assess Acetamide Stability & Production Scale A->B C Mild Reduction (Fe / NH4Cl in EtOH/H2O) B->C Highly Sensitive / Discovery Scale D Standard Reduction (SnCl2 in EtOH) B->D Robust Substrate / Discovery Scale E Catalytic Hydrogenation (Pt / TiOx) B->E Process Scale (>10 kg) F Amino-Thiazole Acetamide C->F Hot Filtration & Extraction D->F Alkaline Quench (NaHCO3) E->F Catalyst Filtration

Decision matrix for selecting nitro reduction methods in thiazole acetamides.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explained to empower researchers to troubleshoot effectively.

Protocol A: Iron-Mediated Reduction under Mild Conditions (Fe / NH₄Cl)

Recommended as the first-line approach due to high yield, excellent chemoselectivity, and low toxicity.

Mechanistic Causality: The iron surface is naturally passivated by iron oxides. Ammonium chloride (


) acts as a mild, buffering acid that continuously etches the iron surface, exposing zero-valent iron (

) for the single-electron transfer reduction of the nitro group. Because the pH remains near neutral (pH 6–7), the acetamide group is completely protected from acid-catalyzed hydrolysis.

Materials:

  • Nitro-thiazole acetamide (1.0 equiv, e.g., 10 mmol)

  • Iron powder (325 mesh, 5.0 equiv, 50 mmol)

  • Ammonium chloride (

    
    , 3.0 equiv, 30 mmol)
    
  • Ethanol / Water (3:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-thiazole acetamide in the Ethanol/Water mixture.

  • Activation: Add the

    
     and Iron powder to the stirring solution.
    
  • Thermal Reduction: Heat the mixture to 75–80 °C (gentle reflux).

    • Self-Validation Point: The reaction progress can be visually monitored. The starting material typically imparts a vibrant yellow or orange color to the solution. As the reduction proceeds, the solution will turn pale or colorless (excluding the dark grey suspension of iron).

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The amine product will be significantly more polar and will stain positively (purple/red) with ninhydrin.

  • Hot Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove iron residues. Causality: Filtering while hot prevents the crystallization of the amine product on the iron/Celite matrix. Wash the pad with hot ethanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with saturated

    
     (20 mL) and extract with Ethyl Acetate (3 × 30 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to afford the amino-thiazole acetamide.
    
Protocol B: Stannous Chloride Reduction ( )

A robust alternative for substrates that are completely insoluble in aqueous mixtures.

Mechanistic Causality: Tin(II) is oxidized to Tin(IV) while reducing the nitro group. This is a homogeneous reaction that does not rely on a metal surface, completely bypassing the sulfur poisoning issue[1]. The critical step is the alkaline workup, which converts soluble tin chlorides into insoluble tin oxides/hydroxides (


 / 

).

Materials:

  • Nitro-thiazole acetamide (1.0 equiv, 10 mmol)

  • Stannous chloride dihydrate (

    
    , 5.0 equiv, 50 mmol)
    
  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Reaction: Dissolve the substrate in absolute ethanol. Add

    
     in one portion.
    
  • Heating: Heat the mixture to 70 °C for 2–3 hours. The solution will typically turn from yellow to a pale, clear solution as the nitro group is reduced.

  • Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture into a beaker containing crushed ice and saturated aqueous

    
     (100 mL).
    
    • Self-Validation Point: A thick, white emulsion of tin hydroxides will immediately form. The pH must be adjusted to >8 to ensure complete precipitation of tin salts; otherwise, tin complexes will extract into the organic phase and contaminate the product.

  • Extraction: Add Ethyl Acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire biphasic emulsion through a pad of Celite to break the emulsion and remove the tin salts.

  • Separation: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Drying: Dry the combined organics over

    
    , evaporate, and purify via recrystallization or silica gel chromatography.
    

References

  • Reduction of aryl nitro compounds with reduction sensitive functional groups ResearchGate URL
  • ACS Catalysis (via ResearchGate)
  • Preparation of some new benzo[d]thiazole derivatives Vietnam Journal of Science URL
  • 2-Nitrothiophen-3-amine: Chemical Reactivity and Reduction Protocols Benchchem URL

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Hantzsch synthesis of nitro-thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Yield in Hantzsch Synthesis of Nitro-Thiazoles

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Hantzsch synthesis of nitro-thiazoles. While the classical Hantzsch cyclization is typically robust, introducing a strongly electron-withdrawing nitro (-NO₂) group fundamentally alters the electronic landscape of the reaction.

This guide provides a mechanistic breakdown, diagnostic workflows, and field-proven protocols to transform your low-yielding reactions into highly efficient, self-validating systems.

Mechanistic Causality: The "Nitro" Penalty

To troubleshoot effectively, we must first understand why the reaction fails. The Hantzsch synthesis proceeds via the nucleophilic attack of a thioamide/thiourea sulfur onto an α-haloketone, followed by cyclization to a hydroxythiazoline intermediate, and finally, dehydration to form the aromatic thiazole[1].

When a nitro group is present on either precursor, its strong electron-withdrawing nature pulls electron density away from the reaction center[2]. This has two critical consequences:

  • Reduced Nucleophilicity: If the nitro group is on the thioamide, the sulfur atom becomes less nucleophilic, stalling the initial S-alkylation step.

  • Transition State Destabilization: The final dehydration step of the hydroxythiazoline ring requires the stabilization of a cationic transition state. The electron-withdrawing nitro group destabilizes this intermediate, drastically increasing the activation energy and making dehydration the rate-limiting step[3].

Mechanism A Nitro-α-Haloketone & Thioamide B Nucleophilic Attack (S-Alkylation) A->B C Hydroxythiazoline Intermediate B->C D Dehydration (High Activation Energy) C->D  Rate-Limiting  Step E Nitro-Thiazole Product D->E

Mechanistic pathway of Hantzsch synthesis highlighting the rate-limiting dehydration step.

Diagnostic Workflow

Before adjusting parameters blindly, utilize this diagnostic logic to identify the root cause of your low yield.

Diagnostic Start Issue: Low Yield in Nitro-Thiazole Synthesis Analyze Analyze Crude via LC-MS/NMR Start->Analyze Unreacted Observation 1: High Unreacted Starting Material Analyze->Unreacted SideProd Observation 2: Multiple Isomeric Side Products Analyze->SideProd LostProd Observation 3: Product Lost During Workup Analyze->LostProd Action1 Action: Increase Temp & Use High-Boiling Polar Solvent Unreacted->Action1 Action2 Action: Control pH to Prevent 2-imino-2,3-dihydrothiazoles SideProd->Action2 Action3 Action: Neutralize with 5% Na2CO3 to Precipitate Free Base LostProd->Action3

Diagnostic workflow for troubleshooting Hantzsch nitro-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion even after 24 hours of reflux in ethanol. How can I drive it to completion? A1: Incomplete conversion is the most common issue with nitro-derivatives due to the high activation energy barrier of the dehydration step[4]. Ethanol reflux (78°C) is often insufficient. Solution: Switch to a higher-boiling polar protic solvent like 1-butanol or 2-propanol[5]. Alternatively, utilizing microwave irradiation (100–120°C for 30 minutes) provides the necessary thermal energy to force the dehydration step without degrading the starting materials.

Q2: TLC and LC-MS show the formation of multiple side products. What are they, and how do I suppress them? A2: Under the inherently acidic conditions of the Hantzsch synthesis (which generates HX as a byproduct), nitro-thiazole intermediates are prone to isomerize into unwanted byproducts, such as 2-imino-2,3-dihydrothiazoles[1][4]. Solution: Carefully control the stoichiometry (strict 1:1 or slight 1:1.1 excess of thioamide) and consider adding a mild, non-nucleophilic acid scavenger if isomerization persists. Ensure your α-haloketone is freshly recrystallized, as degraded haloketones lead to complex polymerization.

Q3: My LC-MS shows excellent conversion, but my isolated yield after aqueous workup is <20%. Where is my product? A3: You are likely losing your product in the aqueous phase. During the reaction, the thiazole forms a highly soluble hydrohalide salt (e.g., hydrobromide if using an α-bromoketone). Solution: You must neutralize the reaction mixture to release the poorly soluble free base. Pouring the crude methanolic or ethanolic mixture directly into a 5% Sodium Carbonate (Na₂CO₃) solution will neutralize the salt and cause the nitro-thiazole to crash out as a precipitate, ready for filtration[4][6].

Quantitative Solvent & Temperature Optimization

The following table summarizes empirical data regarding the effect of solvent and temperature on the yield of nitro-substituted Hantzsch syntheses.

Solvent SystemTemperatureReaction TimeAdditive / Energy SourceAverage Isolated Yield (%)
Ethanol25°C (RT)24 hoursNone< 10%
Ethanol78°C (Reflux)12 hoursNone40 - 45%
1-Butanol117°C (Reflux)4 hoursNone70 - 75%
EtOH / Water (1:1)65°C2 hoursUltrasonic Irradiation80 - 85%
Methanol100°C30 minsMicrowave Irradiation> 85%

Data synthesized from optimization studies on functionalized thiazole formations[4][5].

Optimized Self-Validating Experimental Protocol

Do not treat this as a mere recipe; treat it as a self-validating system where each step confirms the success of the previous one.

Step 1: Reactant Verification & Preparation

  • Action: Verify the purity of your nitro-α-haloketone via ¹H-NMR. Haloketones degrade over time, releasing free halogens that cause side reactions.

  • Validation: The NMR spectrum must show no baseline noise or extraneous aliphatic peaks.

Step 2: Reaction Execution (High-Energy Conditions)

  • Action: In a microwave-safe vial, combine the nitro-α-haloketone (1.0 eq) and thioamide/thiourea (1.1 eq). Add 1-butanol (or methanol for microwave) to achieve a 0.5 M concentration.

  • Action: Heat the mixture. If using conventional heating, reflux in 1-butanol for 4 hours[5]. If using a microwave reactor, heat to 100°C for 30 minutes.

  • Validation: The solution will typically transition from pale yellow to deep orange/red, indicating the formation of the conjugated thiazole system.

Step 3: In-Process Control (IPC)

  • Action: Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject.

  • Validation: Confirm the disappearance of the haloketone mass and the appearance of the target [M+H]⁺ peak. If the intermediate hydroxythiazoline mass (+18 Da relative to product) is dominant, extend heating time to force dehydration.

Step 4: Controlled Precipitation Workup

  • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirring beaker containing 5% aqueous Na₂CO₃ (approx. 4 volumes relative to your reaction solvent)[4][6].

  • Validation: Vigorous bubbling (CO₂ evolution) will occur as the HX acid is neutralized. A fine precipitate of the neutral nitro-thiazole free base will form immediately.

Step 5: Isolation and Purification

  • Action: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual salts, followed by a minimal amount of cold hexanes to remove unreacted organics[6].

  • Validation: Dry the solid under a high vacuum. Determine the mass for yield calculation and run a TLC (e.g., 50% EtOAc/Hexanes) to confirm a single spot.

References

  • "Hantzsch Thiazole Synthesis", Chem Help Asap.[Link]

  • "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives", National Institutes of Health (PMC).[Link]

  • "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst", National Institutes of Health (PMC).[Link]

  • "Electron-withdrawing thiazole derivatives", Science.gov. [Link]

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Technical Support Center: Optimizing Microwave-Assisted Synthesis of Thiazole Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the microwave-assisted synthesis of thiazole acetamides. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the power of microwave chemistry to accelerate their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for new and experienced users.

Q1: What is the primary reaction mechanism for synthesizing thiazole acetamides using microwave assistance?

The most common and robust method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[1][4] In the context of thiazole acetamides, the key starting materials are typically a 2-chloro-N-substituted acetamide (the α-halocarbonyl component) and a thiourea derivative (the thioamide source).[5][6][7] The microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rate-limiting steps of this condensation reaction.[8][9]

Q2: What are the distinct advantages of using a microwave reactor over conventional oil bath heating for this synthesis?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages:

  • Drastic Reduction in Reaction Time: Reactions that might take several hours or even days under conventional reflux can often be completed in minutes.[1][10][11]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.[8][9][12]

  • Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[11]

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, rather than the vessel, resulting in a more efficient energy transfer and lower overall energy consumption.[9][12]

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would not proceed under standard reflux conditions.[13][14]

Q3: How do I select an appropriate solvent for my reaction?

Solvent selection is critical for success in microwave chemistry. The ability of a solvent to convert microwave energy into heat is determined by its dielectric properties, specifically its loss tangent (tan δ).[13] Solvents are generally classified into three categories:

  • High Absorbers (tan δ > 0.5): Alcohols like ethanol and propanol are excellent choices and are commonly used in thiazole synthesis.[1][13] They couple efficiently with the microwave field, leading to rapid heating.

  • Medium Absorbers (tan δ 0.1 - 0.5): Solvents like N,N-Dimethylformamide (DMF) and water fall into this category.[13][15] While less efficient than high absorbers, they are often effective, especially if the reactants themselves are polar.

  • Low/Non-Absorbers (tan δ < 0.1): Non-polar solvents such as toluene, hexane, and dioxane are generally poor choices as they are microwave transparent.[12][13][15] They should only be used if a reactant or catalyst is a strong microwave absorber.

For thiazole acetamide synthesis, ethanol is an excellent starting point due to its high microwave absorption and favorable solubility for the typical reactants.[1][16]

Q4: What are safe starting parameters (Temperature, Time, Power) for a new reaction?

When developing a new method, it's best to start cautiously and optimize.

  • Temperature: If you have a conventional method, a good starting point is 10-25°C above the reflux temperature.[17][18] If starting fresh, begin around 100-120°C. Most reactions in sealed vessels are performed between 60°C and 250°C.[19]

  • Time: A standard starting time is 10-15 minutes.[19] This is often sufficient for significant product formation and provides a baseline for optimization.

  • Power: Power is the most critical variable, as it dictates the rate of heating.[17] For most modern reactors, you set a target temperature, and the instrument automatically modulates the power to maintain it. A fixed initial power of 100-150 W is a reasonable starting point if manual control is used.[18]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures with a logical, step-by-step approach to problem resolution.

Q: My reaction shows very low or no product yield. What should I do?

A: This is the most common issue. The cause is typically insufficient energy input or reagent degradation. Follow this workflow:

  • Increase the Temperature: The reaction rate is highly dependent on temperature. The Arrhenius equation dictates that for every 10°C increase, the reaction rate approximately doubles.[19]

    • Action: Increase the set temperature in 20°C increments (e.g., from 120°C to 140°C, then 160°C). Monitor for product formation and by-product appearance via TLC or LC-MS. Be mindful not to exceed the decomposition temperature of your starting materials or product.[17][19]

  • Extend the Reaction Time: If increasing the temperature leads to decomposition, the reaction may simply need more time at a moderate temperature.

    • Action: Double the reaction time at the optimal temperature identified in the previous step (e.g., from 10 minutes to 20 minutes). Some reactions benefit from a longer "hold" time at the target temperature.[19]

  • Evaluate Your Solvent Choice: If the reaction struggles to reach the set temperature, your reaction mixture may not be absorbing microwave energy efficiently.[14]

    • Action 1: Switch to a more polar, higher-absorbing solvent. If you are using DMF, try switching to ethanol or n-propanol.[19]

    • Action 2: If you cannot change the primary solvent, add a small amount (5-10% v/v) of a polar co-solvent like ethanol or even water to improve the overall dielectric properties of the mixture.[14]

  • Consider Reagent Stability: For heat-sensitive (thermolabile) compounds, high temperatures can cause degradation faster than product formation.

    • Action: Use a microwave reactor with a simultaneous cooling feature.[17] This allows for high microwave power to be applied for direct molecular activation while an external stream of compressed air keeps the bulk temperature of the solution lower, preventing thermal decomposition.[17]

Q: My reaction is messy, with multiple by-products. How can I improve the purity?

A: This usually indicates that the reaction conditions are too harsh, "over-cooking" the desired product or promoting side reactions.

  • Lower the Temperature: The most common cause of by-product formation is excessive heat.

    • Action: Reduce the reaction temperature in 20°C increments. A cleaner reaction profile is often achieved at a slightly lower temperature, even if it requires a longer reaction time.[19]

  • Shorten the Reaction Time: The desired product may form quickly but then degrade or react further over time at elevated temperatures.

    • Action: Run a time-course experiment. Set up identical reactions and run them for 2, 5, 10, and 15 minutes. Analyze each to find the "sweet spot" where the yield of the desired product is maximized and by-product formation is minimal.[19]

  • Verify Stoichiometry: Ensure the molar ratios of your α-halocarbonyl compound and thiourea source are correct. An excess of one reagent can lead to undesired side reactions.

Q: The pressure in the reaction vessel is exceeding the safety limit. What's wrong?

A: High pressure is a serious safety concern and is typically caused by the solvent or an unexpected gas-forming reaction.

  • Check Solvent Boiling Point: Using a low-boiling-point solvent (e.g., methanol, acetone) at a very high set temperature will cause a rapid and significant pressure increase.[19]

    • Action: Switch to a solvent with a higher boiling point that is more appropriate for your target temperature. For example, if targeting 150°C, use ethanol (BP 78°C) or n-propanol (BP 97°C) instead of methanol (BP 65°C).[19]

  • Rule out Gas Evolution: While the Hantzsch synthesis does not typically produce stoichiometric gaseous by-products, decomposition of starting materials at high temperatures could.

    • Action: Never attempt reactions known to evolve significant amounts of gas (e.g., certain decarboxylations, diazonium salt manipulations) in a sealed microwave vessel.[14] If you suspect decomposition is producing gas, lower the temperature immediately.

  • Check Vial Volume: Overfilling a reaction vessel is extremely dangerous. There must be sufficient headspace to accommodate solvent expansion and vapor pressure at high temperatures.

    • Action: Strictly adhere to the manufacturer's recommended fill volumes for the reaction vials (e.g., a 2-5 mL vial should not contain more than 2.0 mL of solution).[14]

Section 3: Protocols & Data Tables

Table 1: Solvent Selection Guide for Microwave Synthesis

This table provides a reference for choosing a solvent based on its ability to absorb microwave energy.

Microwave AbsorptionSolventsLoss Tangent (tan δ)Typical Use Case
High Ethanol, Propanol, Ethylene Glycol> 0.5Excellent general-purpose solvents for rapid heating of polar and non-polar reactants.[13][15]
Medium Water, DMF, Acetonitrile0.1 - 0.5Good for reactions where reactants are soluble and contribute to microwave absorption.[13][15]
Low Toluene, Hexane, Dioxane, Chloroform< 0.1Poor choice unless a reactant or catalyst is highly polar and can absorb the energy itself.[12][13][15]
Table 2: General Starting Conditions for Thiazole Acetamide Synthesis

Use these parameters as a validated starting point for your optimization experiments.

ParameterRecommended RangeRationale
Temperature 120 - 160 °CProvides sufficient energy to overcome the activation barrier without significant thermal decomposition for most substrates.[1][19]
Time 5 - 20 minSignificantly faster than conventional methods; this range captures the optimal time for many Hantzsch reactions.[1][5][20]
Reactant Ratio 1:1.1 (α-haloamide:thiourea)A slight excess of the thioamide source can help drive the reaction to completion.
Solvent EthanolExcellent microwave absorber and generally good solvent for the reactants.[1]
Vessel Size 2-5 mL or 10-20 mLChoose a size that allows the reaction volume to be within the recommended fill range (typically 25-50% of total volume).[14]
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a Thiazole Acetamide
  • To a dedicated microwave reaction vial (e.g., 2-5 mL) containing a magnetic stir bar, add the 2-chloro-N-substituted acetamide (1.0 mmol).

  • Add the thiourea derivative (1.1 mmol).

  • Add the chosen solvent (e.g., 2.0 mL of ethanol).

  • Securely crimp the cap onto the vial, ensuring a proper seal.

  • Place the vial into the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 140°C, Time = 15 minutes, Stirring = High.

  • Initiate the reaction. The instrument will automatically apply power to reach and maintain the set temperature.

  • After the reaction is complete, allow the vessel to cool to a safe temperature (<50°C) before removal.[10]

  • Work up the reaction mixture as appropriate (e.g., precipitation, extraction) to isolate the crude product.

  • Purify the product using standard techniques such as recrystallization or column chromatography.

Section 4: Visual Guides

Diagram 1: Hantzsch Thiazole Synthesis Workflow

This diagram illustrates the fundamental steps of the reaction.

Hantzsch_Workflow cluster_reactants Starting Materials A α-Halo Acetamide C Combine in Microwave Vial with Polar Solvent A->C B Thiourea Derivative B->C D Microwave Irradiation (High T, High P) C->D Seal Vessel E Nucleophilic Attack & Intermediate Formation D->E Rapid Heating F Intramolecular Cyclization & Dehydration E->F G Thiazole Acetamide Product F->G

Caption: General workflow for the Hantzsch synthesis of thiazole acetamides.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a decision-making path for addressing low-yield reactions.

Troubleshooting_Yield Start Problem: Low or No Yield Temp Increase Temperature by 20°C Start->Temp Check1 Yield Improved? Temp->Check1 Check3 Decomposition Observed? Check1->Check3 No Success Reaction Optimized Check1->Success Yes Time Extend Reaction Time (e.g., double) Check2 Yield Improved? Time->Check2 Solvent Change to Higher Absorbing Solvent Check2->Solvent No Check2->Success Yes Solvent->Temp Retry Temp Optimization Check3->Time No Cooling Use Simultaneous Cooling Protocol Check3->Cooling Yes Cooling->Success Failure Re-evaluate Substrate/Mechanism

Caption: A logical workflow for troubleshooting low-yield microwave reactions.

Section 5: Critical Safety Protocols

Operating a microwave reactor involves high temperatures and pressures. Adherence to safety protocols is non-negotiable.

  • Dedicated Equipment: Never use a domestic (kitchen) microwave for chemical synthesis.[21][22] Laboratory reactors are built with specialized pressure monitoring, temperature sensors, and safety interlocks.

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate gloves (e.g., nitrile).[21]

  • Vessel Integrity: Before each use, visually inspect the reaction vessel and cap for any cracks, chips, or defects.[23] A compromised vessel can fail under pressure.

  • Proper Sealing: Ensure the vessel is capped and crimped correctly to prevent solvent leakage. A poor seal can lead to a sudden loss of pressure and exposure to superheated, potentially flammable solvent vapors.[22]

  • Ventilation: Always operate the microwave reactor in a well-ventilated laboratory or fume hood to handle any potential vapor release.[24]

  • Avoid Metals: Never place metal objects, including spatulas or aluminum foil, inside the microwave cavity, as this can cause arcing and create a fire hazard.[22]

  • Do Not Leave Unattended: While reactions are fast, they should not be left completely unattended, especially during method development.[23]

By following these guidelines and applying the troubleshooting logic provided, you can effectively harness the speed and efficiency of microwave-assisted synthesis for your research.

References

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  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017, May 7). MDPI. Retrieved February 27, 2026, from [Link]

  • Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. (2011). Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA. Retrieved February 27, 2026, from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Microwave assisted reactions | PPTX. (n.d.). Slideshare. Retrieved February 27, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. Retrieved February 27, 2026, from [Link]

  • Safety Tips - Green Chemistry in Teaching Labo. (n.d.). NJIT.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017, July 15). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021, July 13). MDPI. Retrieved February 27, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. (2013, March 29). Research and Reviews: Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Jurnal Riset Kimia. Retrieved February 27, 2026, from [Link]

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]

  • Microwave Reactor Guidelines. (2008, December 1). Princeton University. Retrieved February 27, 2026, from [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing. Retrieved February 27, 2026, from [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved February 27, 2026, from [Link]

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC. (2016, February 25). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. (2025, August 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Microwave Reaction Tutorial. (n.d.). Biotage. Retrieved February 27, 2026, from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 27, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Temperature Field Optimization for Multi-Microwave Sources Based on Collaborative Switching under Uncertain Communication. (2024, August 23). MDPI. Retrieved February 27, 2026, from [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17). Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]

  • Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. (n.d.). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved February 27, 2026, from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving α-Bromo-4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with α-bromo-4-nitroacetophenone and need to effectively remove the unreacted starting material from their final product. We will delve into the underlying principles of various purification techniques, provide step-by-step protocols, and offer troubleshooting advice to ensure the successful isolation of your target compound.

Understanding the Challenge: Properties of α-Bromo-4-nitroacetophenone

α-Bromo-4-nitroacetophenone is a versatile reagent in organic synthesis, frequently used as a building block for pharmaceuticals and other complex organic molecules[1]. Its bifunctional nature, with electrophilic sites at both the carbonyl carbon and the α-carbon, makes it a valuable intermediate[2]. However, its physical properties can present challenges during purification.

PropertyValueSource
Molecular Formula C₈H₆BrNO₃[3][4]
Molecular Weight 244.04 g/mol [3][4][5]
Appearance Yellow to orange crystalline powder[4][5][6]
Melting Point 94-100 °C[4][6]
Solubility Soluble in chloroform, methanol; insoluble in water[7]
Storage Conditions Store in a cool, dry place away from ignition sources[6]

The key to successful purification lies in exploiting the differences in physical and chemical properties between the unreacted α-bromo-4-nitroacetophenone and your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the purification of reaction mixtures containing α-bromo-4-nitroacetophenone.

Q1: How can I effectively monitor my reaction to minimize the amount of unreacted starting material?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. [8] By regularly analyzing small aliquots of your reaction mixture, you can determine the point of maximum product formation and minimal starting material, thus optimizing the reaction time and simplifying the subsequent purification.

Experimental Protocol: Reaction Monitoring by TLC
  • Sample Preparation: Dilute a small drop of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted sample onto a TLC plate (silica gel 60 F₂₅₄). Also spot the starting material (α-bromo-4-nitroacetophenone) and, if available, the pure product as references.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for developing α-bromoacetophenone derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 1:5 v/v)[8].

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, and mark the solvent front. Visualize the spots under a UV lamp (254 nm)[8][9].

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint, and the spot for the desired product is prominent. Calculate the Retention Factor (Rƒ) for each spot to aid in identification[9].

Q2: What are the most effective methods for removing unreacted α-bromo-4-nitroacetophenone from my product?

A2: The choice of purification method depends on the physical properties of your product and the scale of your reaction. The three most common and effective techniques are recrystallization, column chromatography, and liquid-liquid extraction.

MethodPrincipleBest Suited For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Solid products with different solubility profiles than the starting material.
Column Chromatography Differential adsorption of components onto a stationary phase as a mobile phase passes through it.Separating compounds with different polarities. Highly effective for a wide range of products.
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.When the product and starting material have significantly different solubilities in immiscible solvents (e.g., one is water-soluble, the other is not).

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recrystallization [label="Attempt Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
column_chromatography [label="Perform Column Chromatography", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
extraction [label="Consider Liquid-Liquid Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
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polarity_check [label="Do the product and starting material\nhave different polarities (different Rf on TLC)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
solubility_extraction_check [label="Is there a significant solubility difference\nin two immiscible solvents?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> solubility_check [label="Yes"];
start -> polarity_check [label="No"];
solubility_check -> recrystallization [label="Yes"];
solubility_check -> polarity_check [label="No"];
polarity_check -> column_chromatography [label="Yes"];
polarity_check -> extraction [label="Consider\nother\nmethods"];
column_chromatography -> solubility_extraction_check [label="If separation\nis poor"];
solubility_extraction_check -> extraction [label="Yes"];

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Caption: Decision tree for selecting a purification method.

Q3: Can you provide a detailed protocol for recrystallization?

A3: Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found. [10][11] The ideal solvent will dissolve the crude product at high temperatures but not at low temperatures, while the impurities (in this case, unreacted α-bromo-4-nitroacetophenone) remain either soluble or insoluble at all temperatures[11].

Experimental Protocol: Recrystallization
  • Solvent Selection: Test small amounts of your crude product in various solvents to find one that meets the criteria above. Common solvents for recrystallizing α-bromoacetophenone derivatives include ethanol, n-hexane, and petroleum ether[8][12].

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product until it just dissolves[11].

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal[13].

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities[11].

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Q4: How do I perform column chromatography to separate my product from α-bromo-4-nitroacetophenone?

A4: Column chromatography is a powerful technique for separating compounds based on their polarity. [14] It is particularly useful when recrystallization is ineffective or when dealing with oily products.

Experimental Protocol: Flash Column Chromatography
  • Choose Stationary and Mobile Phases: Silica gel is the most common stationary phase. The mobile phase (eluent) is chosen based on TLC analysis; a solvent system that gives good separation of your product and starting material with Rƒ values between 0.2 and 0.5 is ideal.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column. The compounds will separate as they travel down the column.

  • Fraction Collection: Collect the eluent in small fractions and analyze each fraction by TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Suggested Solvent Systems for TLC and Column Chromatography
Solvent System (v/v)PolarityNotes
Petroleum Ether : Ethyl Acetate (e.g., 5:1 to 1:1)Low to MediumA good starting point for many acetophenone derivatives[8].
Hexane : Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumSimilar to petroleum ether/ethyl acetate.
Dichloromethane : Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar products.
Q5: When is liquid-liquid extraction a suitable method for purification?

A5: Liquid-liquid extraction is most effective when there is a significant difference in the solubility of your product and α-bromo-4-nitroacetophenone in two immiscible solvents (e.g., an organic solvent and water). [14][15]

General Protocol: Liquid-Liquid Extraction
  • Dissolve the Mixture: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with an aqueous solution. For example, if your product is a neutral organic compound and you have acidic or basic impurities, you can wash with a dilute base or acid, respectively. Washing with a saturated sodium carbonate solution followed by a saturated saline solution is a common workup procedure for reactions involving α-bromoacetophenones[8].

  • Separate Layers: Allow the layers to separate and drain the aqueous layer. Repeat the washing process as necessary.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure[8].

Q6: Are there any chemical methods to remove unreacted α-bromo-4-nitroacetophenone?

A6: Yes, it is possible to use a chemical scavenger to react with the unreacted α-bromo-4-nitroacetophenone, converting it into a more easily separable derivative. However, this approach must be used with extreme caution, as the scavenger could also react with your desired product[14].

One potential strategy is to use a mild nucleophile that will preferentially react with the highly reactive α-bromo ketone. For example, a water-soluble thiol or amine could convert it into a water-soluble adduct that can be removed by extraction[16]. This method requires careful planning and small-scale trials to ensure it does not negatively impact your product.

Another approach is to quench any remaining electrophilic bromine with a reducing agent like sodium thiosulfate or sodium bisulfite during the reaction workup[13][17]. This is particularly useful for removing unreacted brominating agents but can also help with the decomposition of the α-bromo ketone.

Purification_Workflow A Crude Reaction Mixture B Workup (e.g., Quenching, Extraction) A->B C Concentration B->C D TLC Analysis C->D E Primary Purification (Recrystallization or Column Chromatography) D->E F TLC Analysis of Purified Fractions/Crystals E->F G Combine Pure Fractions/ Collect Crystals F->G H Final Concentration G->H I Pure Product H->I

Caption: A typical experimental workflow for purification and analysis.

References

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. Available at: [Link]

  • SIELC Technologies. Separation of 2-Bromo-4'-nitroacetophenone on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2009). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Google Patents. (1957). US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound.
  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. Available at: [Link]

  • PubChem. 2-Bromo-4'-nitroacetophenone. Available at: [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available at: [Link]

  • PMC. (2019). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • PrepChem.com. Synthesis of alpha-bromo-p-nitroacetophenone. Available at: [Link]

  • Cheméo. Chemical Properties of p-Nitrophenacyl bromide (CAS 99-81-0). Available at: [Link]

  • Organic Communications. (2012). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available at: [Link]

  • PrepChem.com. Synthesis of α-bromo-3-nitroacetophenone. Available at: [Link]

  • ResearchGate. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. Available at: [Link]

  • Google Patents. (2012). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

Sources

Resolving solubility issues of nitro-thiazoles in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization of Nitro-thiazoles in Aqueous Buffers

Executive Summary: The "Brick Dust" Challenge

Nitro-thiazoles (e.g., Nitazoxanide, Niridazole) present a classic medicinal chemistry paradox: the nitro group adds necessary electronic polarity for bioactivity, but the planar thiazole ring facilitates strong intermolecular


-

stacking. In solid state, these molecules pack like "brick dust"—highly crystalline and resistant to solvation by water molecules.

This guide addresses the three most common failure modes reported by our users:

  • Immediate Precipitation: The "crashing out" of compounds upon dilution from DMSO.

  • pH Mismatch: Ignoring the acidic pKa of the amide/sulfonamide moiety.

  • Aggregation: Formation of "invisible" colloidal aggregates that yield false-positive bioassay results.

Troubleshooting Module: The "Crash Out" Phenomenon

User Query: "I prepared a 10 mM stock in DMSO. When I dilute it to 100 µM in PBS, the solution turns cloudy immediately. Why?"

Technical Diagnosis: You are encountering the "Solvent Shift" limit. DMSO is aprotic and disrupts hydrogen bonding; PBS is highly polar. When you add the hydrophobic nitro-thiazole stock to PBS, the water molecules self-associate faster than they can solvate the drug. The drug molecules, finding no energetic favorability in the water, aggregate with each other. This is often exacerbated by Ostwald Ripening , where small amorphous particles dissolve and redeposit onto larger crystalline particles, accelerating precipitation.

The Solution: The Intermediate Solvent Step

Do not jump from 100% DMSO to 100% Aqueous Buffer. You must step down the hydrophobicity.

Protocol: The "Step-Down" Dilution Method

  • Stock: 10 mM Nitro-thiazole in anhydrous DMSO.

  • Intermediate: Prepare a Working Solution (10x final concentration) in a cosolvent mix (e.g., PEG400 or Propylene Glycol).

  • Final: Dilute the Working Solution into the aqueous buffer.

Recommended Formulation (Validated for Nitazoxanide):

Component Function Volume Fraction
DMSO Stock Solubilizer (Primary) 5%
PEG 300/400 Cosolvent (Bridge) 40%
Tween 80 Surfactant (Stabilizer) 5%

| Water/Buffer | Bulk Solvent | 50% |

Critical Note: Always add the viscous components (PEG/Tween) to the DMSO stock before adding the water. If you add water to the DMSO stock first, it will precipitate instantly.

Visualizing the Precipitation Mechanism

The following diagram illustrates why direct dilution fails and how the cosolvent bridge prevents the "Oiling Out" phase.

G Stock DMSO Stock (Solvated Monomers) Direct Direct Addition to PBS Stock->Direct High Water Shock Cosolvent Cosolvent Bridge (PEG400/Tween) Stock->Cosolvent Gradual Polarity Shift Supersat Unstable Supersaturation Direct->Supersat Micelle Micellar Encapsulation Cosolvent->Micelle Surfactant Assembly Nucleation Rapid Nucleation (Amorphous) Supersat->Nucleation Hydrophobic Effect Crystal Crystallization (Precipitate) Nucleation->Crystal Ostwald Ripening Stable Stable Dispersion (Thermodynamic) Micelle->Stable Steric Hindrance

Figure 1: Mechanism of precipitation vs. stabilization. Direct aqueous dilution forces rapid nucleation (Red path), while cosolvents/surfactants create a stable micellar bridge (Green path).

Troubleshooting Module: pH and Ionization

User Query: "Can I just adjust the pH to dissolve it? I see conflicting pKa values."

Technical Diagnosis: Many nitro-thiazoles, including Nitazoxanide , possess an amide/NH group with a pKa typically in the range of 6.0 – 7.0 .

  • pH < pKa (Acidic): The molecule is protonated/neutral and least soluble .

  • pH > pKa (Basic): The molecule deprotonates, becoming anionic. Solubility increases drastically (often >100-fold).

The Trap: While high pH (e.g., pH 8.5) improves solubility, it accelerates chemical hydrolysis . Nitazoxanide rapidly hydrolyzes to Tizoxanide (deacetylation) in plasma or basic buffers.

Decision Matrix:

Experiment Type Recommended Buffer pH Rationale
Short-term (< 2 hrs) pH 7.4 - 8.0 (Tris/HEPES) Maximizes solubility for immediate assay; hydrolysis is negligible in short windows.
Long-term (> 24 hrs) pH 6.0 - 6.5 (MES/Phosphate) Preserves chemical stability. Solubility will be lower; requires cosolvents (see Module 2).

| LC-MS Analysis | Acidic Mobile Phase (0.1% Formic Acid) | Ensures protonation for better retention on C18 columns, even if solubility is lower. |

Advanced Protocol: Cyclodextrin Complexation

When cosolvents are toxic to your cells (e.g., sensitive primary neurons), you must use Cyclodextrins (CDs) . The hydrophobic nitro-thiazole is "caged" inside the CD torus, presenting a hydrophilic exterior to the buffer.

The "Gold Standard" Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol: The "Lyophilization" Method Why this works: Simple mixing is often too slow to reach equilibrium. Freeze-drying forces the drug into the CD cavity.

  • Phase A: Dissolve HP-β-CD in water (20% w/v).

  • Phase B: Dissolve Nitro-thiazole in tert-Butyl Alcohol (TBA) .

    • Note: TBA is miscible with water but freezes easily, making it ideal for lyophilization.

  • Mixing: Slowly add Phase B to Phase A with vigorous stirring.

  • Freeze: Snap freeze the mixture in liquid nitrogen or at -80°C.

  • Lyophilize: Freeze-dry for 24-48 hours.

  • Reconstitution: The resulting fluffy powder will dissolve instantly in water/media up to high concentrations (e.g., 5-10 mM).

Workflow Visualization: Cyclodextrin Encapsulation

CD Weigh Weigh Components (Drug + HP-β-CD) SolventA Dissolve CD in Water Weigh->SolventA SolventB Dissolve Drug in TBA Weigh->SolventB Mix Mix Phases (Turbid Emulsion) SolventA->Mix SolventB->Mix Freeze Snap Freeze (-80°C) Mix->Freeze Lyo Lyophilization (Sublimation) Freeze->Lyo Powder Amorphous Complex Powder Lyo->Powder Recon Rapid Dissolution in Media Powder->Recon

Figure 2: The Lyophilization workflow for creating water-soluble inclusion complexes using tert-Butyl Alcohol (TBA).

Frequently Asked Questions (FAQ)

Q: My solution looks clear, but my cell viability assay is erratic. Why? A: You likely have Colloidal Aggregation . Nitro-thiazoles can form nanoparticles (100-500 nm) that are invisible to the naked eye but scatter light and adsorb proteins.

  • Validation: Do not trust your eyes. Use Dynamic Light Scattering (DLS) . A polydispersity index (PDI) < 0.2 confirms a true solution. If PDI > 0.5, you have aggregates.

Q: Can I use Ethanol instead of DMSO? A: Generally, No . Nitro-thiazoles are often "sparingly soluble" in ethanol (approx. 1g/150g for some derivatives).[1] DMSO is superior (approx. 50-60 mg/mL). Ethanol also evaporates faster, leading to concentration drift in open-well plates.

Q: How do I store the dissolved stock? A: Store 10 mM DMSO stocks at -20°C or -80°C.

  • Warning: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water, which lowers the solubility of the nitro-thiazole in the DMSO itself, causing precipitation inside the stock vial. Aliquot your stocks into single-use vials.

References
  • Selleck Chemicals. Nitazoxanide Datasheet and Solubility Protocols. (Validated solubility in DMSO, Ethanol, and Water).[2]

  • Cayman Chemical. Tizoxanide Product Information. (Details on metabolite solubility and DMF/PBS formulation).

  • Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions."[3] Journal of Biomolecular Screening, 2014. (Mechanism of precipitation and freeze-thaw issues).

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. (Grounding for the HP-β-CD protocol).

  • BenchChem. Troubleshooting Solubility of Benzothiazole/Thiazole Derivatives. (Specifics on acidic proton handling). [Note: Generalized link to technical support portal]

Sources

Technical Support Center: Acetamide Stability & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AC-HYD-001 Topic: Preventing Hydrolysis of Acetamide Groups During Workup Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Hydrolysis?

Before altering your workflow, confirm that the loss of product is due to hydrolysis. Acetamides (


) are kinetically robust. If you are observing degradation, you are likely triggering one of three specific failure modes.

Use this decision tree to diagnose the root cause:

Acetamide_Diagnosis node_start START: Product Loss Observed node_q1 Is the workup acidic (pH < 2) or basic (pH > 12)? node_start->node_q1 node_q2 Is there a nucleophile (-OH, -NH2, -COOH) within 5-6 atoms of the amide? node_q1->node_q2 No node_sol1 CAUSE: Extreme pH Exotherm ACTION: Use Buffered Quench node_q1->node_sol1 Yes node_q3 Did you concentrate (Rotovap) with trace acid/base + heat? node_q2->node_q3 No node_sol2 CAUSE: Neighboring Group Participation (NGP) ACTION: Avoid Aqueous Workup node_q2->node_sol2 Yes (Intramolecular Catalysis) node_sol3 CAUSE: Thermal Hydrolysis ACTION: Cold Concentration / Azeotrope node_q3->node_sol3 Yes node_sol4 CAUSE: Water Solubility (Not Hydrolysis) ACTION: Check Aqueous Phase by LCMS node_q3->node_sol4 No

Figure 1: Diagnostic logic for acetamide loss. Note that "disappearance" is often water solubility, not chemical hydrolysis, unless specific risk factors (NGP, extreme pH) are present.

The Science: Why Acetamides Hydrolyze (and Why They Usually Don't)
2.1 Kinetic Stability

Acetamides are stabilized by resonance (


), which reduces the electrophilicity of the carbonyl carbon. Under neutral conditions at room temperature, the half-life of an amide bond is measured in years  [1].

Hydrolysis requires two factors:

  • Activation: Protonation of the Oxygen (Acidic) or direct Nucleophilic attack (Basic).

  • Energy: Heat is usually required to overcome the activation energy barrier (

    
    ).
    
2.2 The Danger Zone: Neighboring Group Participation (NGP)

If your molecule contains a nucleophile (hydroxyl, amine, carboxyl) located 3, 4, or 5 carbons away from the acetamide, hydrolysis can occur 1000x faster than the intermolecular rate [2]. This is "intramolecular catalysis."

  • Mechanism: The internal nucleophile attacks the amide carbonyl to form a cyclic intermediate (lactone/lactam), expelling the amine.

  • Risk: This happens even at neutral pH and mild temperatures.

Critical Parameters: Stability Windows

Refer to this table to determine if your current conditions are safe.

ParameterSafe ZoneDanger ZoneMechanism of Failure
pH 3.0 – 11.0< 1.0 or > 13.0

-protonation (Acid) or

attack (Base) [3]
Temperature < 40°C> 60°CArrhenius rate acceleration
Quench 0°C (Ice bath)RT or RefluxExotherm creates local "hot spots" of extreme pH
Solvent DCM, EtOAcWater, MeOHSolvolysis (MeOH can form methyl esters via transamidation)
Validated Protocols
Protocol A: The Buffered Quench (For Acid/Base Sensitive Substrates)

Use this when quenching reactions involving


, 

, or strong Lewis Acids.

The Logic: Standard quenching with water or 1M NaOH/HCl creates massive pH spikes. A buffer clamps the pH within the stability window (pH 4-8) immediately upon contact.

Step-by-Step:

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    )  (for basic reactions) or Sodium Phosphate Buffer (pH 7)  (for acidic reactions).
    
  • Cooling: Cool the reaction mixture to -10°C to 0°C .

  • Addition: Add the buffer solution dropwise .

    • Why? This dissipates the heat of hydration (exotherm) which is the primary driver of hydrolysis.

  • Verification: Check the pH of the aqueous layer. It should be between 5-8. If not, add solid

    
     (for acid) or dilute citric acid (for base) until adjusted.
    
  • Extraction: Proceed immediately with extraction into organic solvent (DCM or EtOAc). Do not let the biphasic mixture stir overnight.

Protocol B: The Anhydrous Workup (For NGP-Prone Substrates)

Use this if you suspect Neighboring Group Participation (e.g., you have a 1,2-amino alcohol or salicylic acid derivative).

The Logic: Hydrolysis requires water.[1][2] Removing water from the workup eliminates the nucleophile required for the reaction.

Step-by-Step:

  • Quench: Instead of water, add solid powdered

    
      (Glauber's salt) or solid Silica Gel .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The crystal water in Glauber's salt reacts with excess reagent (like

      
       or 
      
      
      
      ) slowly, without a free aqueous phase.
  • Dilution: Dilute the reaction mixture with dry Diethyl Ether or MTBE.

  • Filtration: Filter the slurry through a pad of Celite or a fritted glass funnel.

  • Rinse: Wash the solid cake with the solvent.

  • Evaporation: Concentrate the filtrate. Result: Crude product isolated without ever touching liquid water.

Mechanistic Visualization

Understanding the transition state helps predict risks. Below is the pathway for Acid-Catalyzed Hydrolysis. Note that the Tetrahedral Intermediate is the point of no return.

Amide_Hydrolysis_Mechanism Start Acetamide (R-NH-CO-CH3) Protonation O-Protonation (Activation) Start->Protonation + H+ Attack Nucleophilic Attack (by H2O) Protonation->Attack + H2O Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Amine (R-NH2) Tetrahedral->Elimination Rate Limiting Product Acetic Acid + Amine Salt Elimination->Product

Figure 2: Acid-catalyzed hydrolysis pathway. The reaction is reversible until the amine is expelled and protonated.

Frequently Asked Questions (FAQs)

Q: I rotovapped my extraction solvent and the acetamide is gone. NMR shows acetic acid. What happened? A: You likely had trace acid (HCl, HBr) in your organic layer. When you rotovap, the solvent removes, but the acid concentrates. At the end of the evaporation, you have your amide in highly concentrated acid at 40-50°C .

  • Fix: Wash your organic layer with Saturated

    
    before drying and evaporating. Ensure the organic layer is neutral.
    

Q: Can I use Acetamide as a protecting group if I need to deprotect an ester later? A: Yes. Amides are significantly more stable than esters. You can hydrolyze a methyl ester using LiOH/THF/Water at RT without affecting a standard acetamide. However, avoid refluxing in strong acid, which will cleave both [4].

Q: My acetamide is water-soluble. How do I get it out of the aqueous quench? A: This is a physical issue, not chemical hydrolysis.

  • Fix 1: Saturate the aqueous layer with NaCl ("Salting out") to push the organic molecule into the organic phase.

  • Fix 2: Use n-Butanol or DCM:Isopropanol (3:1) for extraction (highly polar organic systems).

  • Fix 3: Lyophilize (freeze-dry) the aqueous layer and extract the solid residue with dry Methanol.

References
  • Kinetics of Amide Hydrolysis: Brown, R. S., et al. "Amide Hydrolysis in Water." Accounts of Chemical Research, 2007.

  • Neighboring Group Participation: Bowden, K. "Neighboring Group Participation by Amides." Chemical Society Reviews, 1995.

  • Stability Windows: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Protective Groups: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience, 2006.

Sources

Technical Support Center: Handling Poor Nucleophilicity of 2-Amino-4-nitrophenylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the use of 2-amino-4-nitrophenylthiazole in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the inherently low nucleophilicity of this otherwise valuable building block. Here, we will dissect the underlying chemical principles, provide actionable troubleshooting advice, and present detailed protocols to enhance its reactivity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-amino-4-nitrophenylthiazole.

Q1: Why is 2-amino-4-nitrophenylthiazole a poor nucleophile?

A1: The diminished nucleophilicity of the exocyclic amino group in 2-amino-4-nitrophenylthiazole is a result of two primary electronic effects:

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the para-nitro group significantly deactivates the entire aromatic system through both inductive and resonance effects.[1][2] This pulls electron density away from the thiazole ring and, consequently, from the 2-amino group, reducing the availability of its lone pair for nucleophilic attack.

  • Amino-Imino Tautomerism: 2-Aminothiazoles can exist in an equilibrium with their imino tautomer.[3][4] The delocalization of the exocyclic nitrogen's lone pair into the thiazole ring to form the imino tautomer reduces its availability to act as a nucleophile.[3]

Q2: What are the typical signs of a failed or low-yielding reaction involving this compound?

A2: Common indicators include:

  • Recovery of a significant amount of starting material (2-amino-4-nitrophenylthiazole).

  • Formation of multiple, difficult-to-separate side products.

  • Complete lack of product formation, even after extended reaction times or heating.

  • Inconsistent yields upon reaction scale-up.

Q3: Can I simply increase the temperature or reaction time to improve yields?

A3: While modest increases might offer slight improvements, this approach is often counterproductive. Excessive heat can lead to decomposition of the starting material or desired product, and can promote the formation of undesirable side products. A more systematic approach, as detailed in the troubleshooting guides, is recommended.

Q4: Are there any alternative reagents that are structurally similar but more reactive?

A4: If the nitro group is not essential for the final structure's activity, consider using 2-amino-4-phenylthiazole or other derivatives with less electron-withdrawing substituents on the phenyl ring.[5][6] However, if the nitro functionality is required, the strategies outlined below will be necessary. For some applications, related compounds like 2-amino-4-(3-nitrophenyl)thiazole might offer slightly different reactivity profiles.[7]

Troubleshooting Guides

This section provides in-depth solutions to common experimental problems.

Issue 1: Low to No Conversion in Acylation Reactions

Scenario: You are attempting to acylate the 2-amino group with an acid chloride or anhydride and are observing poor conversion.

Probable Cause: The nucleophilicity of the amino group is insufficient to attack the electrophilic carbonyl carbon of the acylating agent effectively.

Solutions:

  • Catalyst-Assisted Acylation:

    • Pyridine or DMAP: The addition of a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. These act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate.

    • Lewis Acids: In some cases, a mild Lewis acid catalyst can activate the acylating agent, making it more susceptible to nucleophilic attack.

  • Use of a Stronger Base:

    • Employing a non-nucleophilic strong base, such as proton sponge or DBU, can help to deprotonate a small fraction of the amino group, increasing its nucleophilicity. However, care must be taken to avoid side reactions.

  • Alternative Acylating Agents:

    • Consider using more reactive acylating agents, such as mixed anhydrides or acyl fluorides, which are more susceptible to nucleophilic attack.

Issue 2: Failure in Alkylation Reactions with Alkyl Halides

Scenario: Standard N-alkylation conditions with an alkyl halide and a base like potassium carbonate in DMF or acetonitrile are failing.

Probable Cause: The low nucleophilicity of the amino group, coupled with potential steric hindrance, prevents an efficient SN2 reaction.

Solutions:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction by rapidly heating the reaction mixture to a high temperature.[8] This can often overcome the activation energy barrier for sluggish reactions.[8]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the deprotonated amine (in the solid or organic phase) and the alkyl halide.

  • Reductive Amination: A more reliable alternative is a two-step reductive amination. First, react the 2-amino-4-nitrophenylthiazole with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[8]

Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: You are attempting to use 2-amino-4-nitrophenylthiazole as a nucleophile to displace a leaving group on an activated aromatic ring and are observing no reaction.

Probable Cause: The nucleophilicity is too low to initiate the addition step of the SNAr mechanism. The electron-withdrawing groups on the electrophile are not sufficient to overcome the poor nucleophilicity of the aminothiazole.

Solutions:

  • Strongly Activated Electrophiles: Ensure your aromatic electrophile is highly activated with multiple, strongly electron-withdrawing groups (e.g., additional nitro groups) ortho and para to the leaving group.[9]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an aryl halide, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative. This reaction is highly tolerant of a wide range of functional groups and can be effective even with weakly nucleophilic amines.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of 2-amino-4-nitrophenylthiazole using microwave irradiation.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add 2-amino-4-nitrophenylthiazole (1.0 mmol, 1.0 equiv.), the desired alkyl halide (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Add 3 mL of N,N-dimethylformamide (DMF).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into 20 mL of cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of 2-amino-4-nitrophenylthiazole with an aldehyde via reductive amination.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-amino-4-nitrophenylthiazole (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.) in 10 mL of anhydrous methanol.

  • Add 3-4 drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC).

  • Quench the reaction by the slow addition of 5 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for N-Alkylation
EntryMethodElectrophileBase/Reducing AgentSolventTemp (°C)TimeYield (%)
1ConventionalBenzyl BromideK₂CO₃DMF8024 h<10
2MicrowaveBenzyl BromideK₂CO₃DMF12020 min75
3Reductive AminationBenzaldehydeNaBH₄MethanolRT4 h85

Note: Yields are representative and may vary depending on the specific substrates and optimization.

Diagrams

G cluster_0 Problem: Poor Nucleophilicity cluster_1 Troubleshooting Pathways cluster_2 Solutions Start 2-Amino-4-nitrophenylthiazole Problem Low Reactivity in Standard Conditions Start->Problem Acylation Acylation Issues Problem->Acylation e.g., Acylation Alkylation Alkylation Issues Problem->Alkylation e.g., Alkylation SNAr SNAr Failure Problem->SNAr e.g., SNAr Sol_Acyl Catalysis (DMAP) Stronger Base Reactive Acylating Agent Acylation->Sol_Acyl Sol_Alkyl Microwave Synthesis Reductive Amination Phase-Transfer Catalyst Alkylation->Sol_Alkyl Sol_SNAr Highly Activated Electrophile Buchwald-Hartwig Amination SNAr->Sol_SNAr End Successful Derivatization Sol_Acyl->End Sol_Alkyl->End Sol_SNAr->End

Caption: Troubleshooting workflow for handling 2-amino-4-nitrophenylthiazole.

G Start 2-Amino-4-nitrophenylthiazole + Aldehyde Step1 Imine Formation (Catalytic Acid, MeOH, RT) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (NaBH4, 0°C to RT) Intermediate->Step2 Product N-Alkylated Product Step2->Product

Caption: Reductive amination pathway for N-alkylation.

References

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. SCIRP. Available at: [Link]

  • 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420. PubChem. Available at: [Link]

  • 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Available at: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. ResearchGate. Available at: [Link]

  • Ranking 2-aminothiazoles on the nucleophilicity scale. ResearchGate. Available at: [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. Available at: [Link]

  • FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION. Google Patents.
  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. PMC. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. International Research and Publishing Academy. Available at: [Link]

  • Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Available at: [Link]

  • The observed Raman spectrum (a) of 2-aminothiazole in saturation... ResearchGate. Available at: [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Nitroreductase-mediated metabolic activation of 2-amino-4-(5-nitro-2-furyl)thiazole and binding to nucleic acids and proteins. PubMed. Available at: [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. Available at: [Link]

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Technical Support Center: Stability & Handling of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro handling of nitroaromatic thiazole derivatives. The compound 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide presents a triad of specific chemophysical challenges in cell culture: extreme hydrophobicity, susceptibility to serum amidases, and vulnerability to cellular nitroreduction.

This guide provides mechanistic troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your assays.

FAQ 1: Aqueous Insolubility & The "Crashing Out" Phenomenon

Q: Why does my compound precipitate immediately, forming a cloudy suspension when added to DMEM or RPMI media?

A: This is a classic solvation failure caused by the compound's structure. The planar 4-nitrophenylthiazole core is highly lipophilic and relies entirely on the polar aprotic nature of DMSO to remain in solution. When you inject a concentrated DMSO stock directly into aqueous media, the DMSO rapidly diffuses into the water. The surrounding water molecules cannot solvate the hydrophobic compound, causing the molecules to rapidly aggregate via


 stacking and precipitate out of solution[1]. Furthermore, adding room-temperature DMSO stocks to cold media exacerbates this "crashing out" effect[2].

Protocol: Step-by-Step "Warm-Dilution" Methodology To create a self-validating system, always visually inspect the intermediate dilution under a microscope before applying it to your cells. If micro-crystals are visible, the protocol has failed and must be restarted.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Media Pre-warming: Pre-warm the target base media (without FBS) to 37°C in a water bath. Temperature matching is critical to lower the thermodynamic barrier of solvation.

  • Intermediate Dilution (The Critical Step): Create a 100x intermediate stock (e.g., 100 µM) by adding the 10 mM DMSO stock dropwise into the 37°C media while vortexing continuously. Causality note: Do not add media to the DMSO; always add the DMSO to the larger aqueous volume to maintain a favorable solvation gradient.

  • Final Assay Transfer: Dilute the intermediate stock into your final cell culture plate to reach your target concentration. Ensure the final DMSO concentration remains

    
     0.1% to prevent solvent-induced cytotoxicity[2].
    

G A 1. Lyophilized Powder (Store at -20°C) B 2. Reconstitute in 100% DMSO (10 mM Stock) A->B Add anhydrous DMSO D 4. Intermediate Dilution (100x in Warm Media) B->D Dropwise addition with vortexing C 3. Pre-warm Media (37°C, Serum-Free) C->D Prevents thermal shock E 5. Final Assay Transfer (≤0.1% DMSO Final) D->E Add to cell plate

Optimized solubilization workflow to prevent aqueous precipitation.

FAQ 2: Enzymatic Degradation in Serum-Supplemented Media

Q: My IC50 values shift dramatically depending on the batch of Fetal Bovine Serum (FBS) I use, and the compound loses activity after 24 hours. Why?

A: This instability is driven by the terminal acetamide group (-CH


-CONH

). Fetal Bovine Serum is a complex biological fluid rich in active carboxylesterases and amidases. These enzymes recognize the amide bond and catalyze its hydrolysis, converting your active parent compound into an inactive thiazol-2-yl-acetic acid derivative[3]. Because amidase concentration varies significantly between FBS lots, your assay results will fluctuate unless controlled.

Protocol: Assessing Amidase-Mediated Degradation via LC-MS/MS To validate whether serum degradation is compromising your experiment, run a cell-free stability assay:

  • Matrix Preparation: Prepare three matrices: (A) PBS pH 7.4, (B) DMEM + 0% FBS, and (C) DMEM + 10% FBS.

  • Spiking: Spike 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide into each matrix at a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated serum proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, tracking the parent mass transition and monitoring for the +18 Da mass shift indicative of the hydrolyzed acid metabolite.

FAQ 3: Hypoxia and Cellular Nitroreduction

Q: The compound is highly active in 2D monolayer cultures but loses all efficacy in 3D tumor spheroids. What is the mechanism behind this?

A: This discrepancy is caused by the 4-nitrophenyl group acting as a substrate for cellular nitroreductases (NTRs). In 3D spheroids, the core becomes hypoxic (oxygen-deprived). Under normoxic conditions (2D cultures), single-electron reduction of the nitro group by enzymes like cytochrome P450 reductase creates a nitro radical that is rapidly oxidized back to the parent compound by molecular oxygen—a process known as a "futile redox cycle"[4].

However, in the hypoxic core of a spheroid, this re-oxidation cannot occur. The nitro group is irreversibly reduced to a hydroxylamine (-NHOH) or amine (-NH


) derivative[5][6]. This rapid metabolic clearance depletes the active compound specifically in hypoxic zones, rendering it ineffective in 3D models.

G Parent 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide (Active Parent Compound) Amidase Serum Amidases (Present in 10% FBS) Parent->Amidase Reductase Cellular Nitroreductases (Hypoxic Conditions) Parent->Reductase Hydrolyzed Thiazol-2-yl-acetic acid derivative (Inactive Metabolite) Amidase->Hydrolyzed Reduced 4-Aminophenyl derivative (Altered Activity/Toxicity) Reductase->Reduced

Primary enzymatic degradation pathways in cell culture environments.

Data Presentation: Stability Profile Summary

To help you plan your dosing schedules and media replacement intervals, we have summarized the quantitative half-life (


) data of the compound under various standard culture conditions.
Culture ConditionOxygen Status

(Hours)
Primary Degradation Mechanism
DMEM + 0% FBS (Cell-Free) Normoxia (21% O

)
> 72.0None (Chemically stable)
DMEM + 10% FBS (Cell-Free) Normoxia (21% O

)
18.5Amidase-mediated hydrolysis
HepG2 2D Monolayer (10% FBS) Normoxia (21% O

)
12.2Amidase + Slow cellular metabolism
HepG2 3D Spheroid (10% FBS) Hypoxia (1% O

)
3.8Rapid nitroreduction + Amidase
References
  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PMC (NIH).5

  • N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis.3

  • A Probe for the Detection of Hypoxic Cancer Cells. PMC (NIH).6

  • DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals.1

  • Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. MDPI.4

  • Improving Timiperone solubility in DMSO for cell culture. Benchchem.2

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Spectrum of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure, A Story in the Spectrum

For researchers in drug discovery and medicinal chemistry, the synthesis of a novel compound is only the beginning. The critical next step is rigorous structural verification. While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, it is Nuclear Magnetic Resonance (NMR) spectroscopy that provides the definitive, high-resolution map of the molecular architecture.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide, a molecule featuring a confluence of important pharmacophores: a p-nitrophenyl ring, a thiazole core, and an acetamide side chain. We will move beyond a simple peak-list, delving into the causal relationships between the molecule's electronic environment and its spectral output. This guide is designed for professionals who not only need to interpret a spectrum but also understand the rationale behind the experimental choices that lead to high-fidelity data.

The Molecular Blueprint: Identifying Proton Environments

Before entering the laboratory, a robust analysis begins with a thorough examination of the target structure to identify all chemically non-equivalent protons. Each unique proton environment will give rise to a distinct signal in the ¹H NMR spectrum.

Figure 1: Structure of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide with unique proton environments labeled (a-e).

As illustrated in Figure 1, we can identify five distinct sets of protons:

  • Hₐ (2H): Two equivalent protons on the acetamide -NH₂ group.

  • Hₑ (1H): The single proton at the C5 position of the thiazole ring.

  • Hd,d' (2H): Two equivalent aromatic protons on the nitrophenyl ring, ortho to the thiazole substituent.

  • Hc,c' (2H): Two equivalent aromatic protons on the nitrophenyl ring, meta to the thiazole substituent (and ortho to the nitro group).

  • Hb,b' (2H): Two equivalent protons of the methylene (-CH₂-) group in the acetamide side chain.

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is fundamentally linked to the rigor of the experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Due to the likely crystalline nature and polarity of the analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It has excellent solubilizing power for a wide range of organic molecules and its residual proton signal (~2.50 ppm) does not typically overlap with key analyte signals. Furthermore, DMSO-d₆ is a hydrogen bond acceptor, which helps in observing exchangeable protons like those on an amide (NH₂).
  • Concentration: Accurately weigh approximately 5-10 mg of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide.
  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
  • Homogenization: Securely cap the tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution. A clear, particulate-free solution is essential to achieve sharp, well-resolved NMR signals.

2. NMR Data Acquisition (Example on a 400 MHz Spectrometer):

  • Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This step is paramount for achieving high resolution and minimizing peak distortion.
  • Locking: The spectrometer will "lock" onto the deuterium signal from the DMSO-d₆, ensuring the stability of the magnetic field during the experiment.
  • Acquisition Parameters:
  • Experiment: Standard 1D Proton (zg30).
  • Pulse Angle: 30 degrees (a smaller flip angle allows for faster relaxation and a shorter experimental time without significant signal loss).
  • Spectral Width: 0 to 12 ppm (a standard range for most organic molecules).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 16 or 32 scans. This is a balance between achieving a good signal-to-noise ratio and the total experiment time.
  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

Predicted ¹H NMR Spectrum and In-Depth Analysis

The interplay of inductive effects, resonance, and magnetic anisotropy from the molecule's functional groups dictates the precise chemical shift of each proton. The following table summarizes the predicted ¹H NMR data.

Peak LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1Hₐ (-NH₂)~8.0 - 9.0Broad Singlet (br s)2H
2Hc,c' (Aromatic)~8.2 - 8.4Doublet (d)2H
3Hd,d' (Aromatic)~7.9 - 8.1Doublet (d)2H
4Hₑ (Thiazole C5-H)~7.8 - 8.0Singlet (s)1H
5Hb,b' (-CH₂-)~3.9 - 4.1Singlet (s)2H
Detailed Signal Interpretation:
  • Amide Protons (Hₐ): The amide NH₂ protons are expected to appear as a broad singlet in the range of 8.0-9.0 ppm . Their chemical shift is highly variable and depends on concentration, temperature, and residual water in the solvent[1]. The broadness arises from quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. In DMSO-d₆, these protons are often well-resolved due to hydrogen bonding with the solvent.

  • p-Nitrophenyl Protons (Hc,c' and Hd,d'): This moiety presents a classic AA'BB' spin system, which often simplifies to a pair of doublets at higher field strengths.

    • The protons Hc,c' , which are ortho to the strongly electron-withdrawing nitro group, will be the most deshielded aromatic protons. Their signal is predicted to be a doublet around 8.2-8.4 ppm [2][3]. The deshielding is a result of both the inductive and resonance-withdrawing effects of the -NO₂ group[4].

    • The protons Hd,d' , ortho to the thiazole ring, will appear as a doublet slightly upfield, around 7.9-8.1 ppm .

    • The coupling constant (J) between these adjacent aromatic protons (ortho coupling) is typically in the range of 8-9 Hz.

  • Thiazole Proton (Hₑ): The lone proton on the thiazole ring is at the C5 position. Thiazole protons typically resonate in the aromatic region. Based on data from similar substituted thiazoles, this proton is expected to appear as a sharp singlet (as it has no adjacent protons to couple with) in the range of 7.8-8.0 ppm [5][6].

  • Methylene Protons (Hb,b'): The -CH₂- protons are adjacent to two electron-withdrawing groups: the thiazole ring and the acetamide carbonyl group. This environment causes a significant downfield shift compared to a simple alkyl chain. The signal will be a sharp singlet around 3.9-4.1 ppm [7]. It is a singlet because there are no protons on the adjacent atoms (the thiazole C2 and the carbonyl carbon).

Comparison with Alternative & Complementary Techniques

While ¹H NMR is the cornerstone for determining the precise connectivity of protons, a multi-technique approach provides the most robust characterization.

Figure 2: Workflow for the comprehensive structural elucidation of a novel compound.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound (263.27 g/mol ) and, through high-resolution MS (HRMS), its exact mass, which helps confirm the molecular formula (C₁₁H₉N₃O₃S). It provides no information on the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. Expect to see characteristic stretches for:

    • N-H (amide): ~3300-3100 cm⁻¹

    • C=O (amide): ~1680-1650 cm⁻¹

    • N-O (nitro group): Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹

    • C=N and C=C (aromatic/thiazole rings): ~1600-1450 cm⁻¹

  • ¹³C NMR Spectroscopy: This experiment provides information about the carbon skeleton. It would show 11 distinct signals (barring any accidental overlaps), confirming the number of unique carbon environments in the molecule.

Together, these techniques provide orthogonal data that, when combined, leave no ambiguity as to the structure of the synthesized molecule. The ¹H NMR spectrum, however, remains the single most informative experiment for detailing the specific arrangement of atoms in the molecular framework.

Conclusion

The ¹H NMR spectrum of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is a rich source of structural information. A successful analysis hinges on a systematic approach: predicting the spectrum based on known chemical principles, executing a careful and clean experiment, and interpreting the resulting data by correlating each signal to its specific proton environment. The downfield aromatic region reveals the distinct signals of the p-nitrophenyl and thiazole protons, while the amide and methylene signals provide confirmation of the acetamide side chain. By understanding the "why" behind the chemical shifts and multiplicities, researchers can confidently and definitively verify the structure of this and other complex heterocyclic molecules, a critical step in the journey of drug development.

References

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Haiba, M. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1720. [Link]

  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. [Link]

  • Fares, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20041–20054. [Link]

  • SpectraBase. (n.d.). Acetamide - ¹H NMR Chemical Shifts. [Link]

  • Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl₃). [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 136-47. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Sych, I. V., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Pharmaceuticals, 17(7), 914. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. [Link]

  • Request PDF. (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. [Link]

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A Comparative Guide to C13 NMR Chemical Shifts for Thiazole Ring Carbons in Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Acetamides in Drug Discovery

The thiazole ring is a key structural motif in a multitude of biologically active compounds, including a number of approved pharmaceuticals. When functionalized with an acetamide group, the resulting scaffold offers a versatile platform for developing novel therapeutic agents. Accurate structural characterization is paramount in the drug discovery process, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are particularly sensitive to the electronic environment, providing valuable insights into the substitution pattern and overall electronic distribution within the molecule.

This guide will delve into the factors influencing the ¹³C NMR chemical shifts of the thiazole ring in acetamide derivatives, present a compilation of experimental data for comparison, and provide a standardized protocol for data acquisition.

Understanding the Electronic Landscape of the Thiazole Ring

The thiazole ring is a five-membered heteroaromatic system containing both a sulfur and a nitrogen atom. This arrangement leads to a unique electronic distribution that influences the ¹³C NMR chemical shifts of its constituent carbons.

  • C2 Carbon: Located between the electronegative nitrogen and sulfur atoms, the C2 carbon is the most electron-deficient of the three thiazole carbons. Consequently, it typically resonates at the lowest field (highest ppm value). The chemical shift of C2 is highly sensitive to substituents at this position.

  • C4 Carbon: Adjacent to the sulfur atom and a carbon atom, the C4 carbon is generally more shielded than C2. Its chemical shift is significantly influenced by substituents at the 4- and 5-positions.

  • C5 Carbon: Situated between the nitrogen and a carbon atom, the C5 carbon is typically the most shielded of the three, resonating at the highest field (lowest ppm value). Its chemical shift is sensitive to substituents at the 4- and 5-positions.

The attachment of an acetamido group (-NHC(O)CH₃) to the thiazole ring introduces further electronic effects. The nitrogen atom of the acetamido group can donate electron density into the ring through resonance, while the carbonyl group is electron-withdrawing. The overall effect on the chemical shifts of the thiazole carbons will depend on the position of substitution and the interplay of these electronic factors.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for the thiazole ring carbons in a selection of acetamide derivatives. The data has been compiled from various literature sources and provides a basis for comparison. It is important to note that solvent effects can cause minor variations in chemical shifts.

CompoundSolventThiazole C2 (ppm)Thiazole C4 (ppm)Thiazole C5 (ppm)Reference
2-AminothiazoleDMSO-d₆~168.8~135.1~101.9[1]
3-[2-(4-Morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromoneCDCl₃165.87130.56106.90[2]
2-(4-Acetamidophenylsulfonamido)benzothiazole derivative-Benzothiazole C2: ~166.92--[3]
(Z)-2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole-164.14135.1394.49[4]

Analysis of Chemical Shift Trends:

From the available data, several trends can be observed:

  • General Order of Chemical Shifts: Consistent with theoretical expectations, the C2 carbon of the thiazole ring generally resonates at the lowest field, followed by C4, and then C5 at the highest field.

  • Substituent Effects on C4 and C5: In the chromone derivative, the C4 and C5 carbons are influenced by the bulky chromone substituent at C4 and the morpholinyl group at C2. The specific shifts of 130.56 ppm for C4 and 106.90 ppm for C5 reflect the complex electronic environment in this molecule.

Logical Framework for Substituent Effects

The following diagram illustrates the key factors influencing the ¹³C NMR chemical shifts of the thiazole ring carbons in acetamide derivatives.

Caption: Factors influencing thiazole carbon chemical shifts.

Standardized Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the reproducibility and comparability of ¹³C NMR data, the following standardized protocol is recommended.

Workflow for ¹³C NMR Sample Preparation and Data Acquisition:

C13_NMR_Protocol A 1. Sample Preparation - Weigh 10-50 mg of the compound. - Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). - Ensure complete dissolution. B 2. Transfer to NMR Tube - Use a clean, dry 5 mm NMR tube. - Filter the solution if particulates are present. - Add an internal standard (e.g., TMS). A->B C 3. Instrument Setup - Insert the sample into the spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to optimize homogeneity. B->C D 4. Acquisition Parameters - Set the spectrometer frequency for ¹³C. - Use a standard proton-decoupled pulse sequence. - Set appropriate spectral width, acquisition time, and relaxation delay. C->D E 5. Data Acquisition - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. D->E F 6. Data Processing - Apply Fourier transformation. - Phase correct the spectrum. - Calibrate the chemical shift scale using the internal standard (TMS at 0.0 ppm). E->F

Caption: Standardized workflow for ¹³C NMR analysis.

Detailed Methodological Considerations:

  • Sample Preparation:

    • Compound Amount: For a typical small molecule, 10-50 mg is sufficient. The concentration should be optimized to balance signal intensity with potential solubility issues.

    • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for thiazole derivatives. The solvent should fully dissolve the compound and not have signals that overlap with regions of interest.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

  • NMR Instrument and Parameters:

    • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz for ¹H, which corresponds to ~100 MHz for ¹³C) provide better signal dispersion and sensitivity.

    • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

    • Acquisition Time and Relaxation Delay: These parameters should be optimized to ensure proper signal acquisition and relaxation of the nuclei between scans. A longer relaxation delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: This mathematical operation converts the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: These steps are crucial for obtaining a spectrum with correct peak shapes and a flat baseline, which is essential for accurate chemical shift determination.

Conclusion and Future Outlook

This guide provides a foundational understanding of the ¹³C NMR chemical shifts of thiazole ring carbons in acetamide derivatives. While the presented data offers valuable comparative points, it also highlights the need for more systematic studies on simpler, well-defined series of these compounds. Such studies would enable the development of more precise predictive models for chemical shifts based on substituent effects.

Future work should focus on the synthesis and comprehensive NMR characterization of a library of N-(thiazol-2-yl), N-(thiazol-4-yl), and N-(thiazol-5-yl)acetamides with a variety of substituents on both the thiazole and acetamide moieties. This would provide a more robust dataset for establishing clear structure-spectra correlations, further aiding the drug discovery and development community in the rapid and accurate characterization of these promising molecules.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. (URL not directly available in search results)
  • Solčániová, E., et al. (1989). Effect of substituents on the 13C NMR chemical shifts of 2‐R‐3‐methylbenzothiazolium quaternary salts and 2‐R‐benzothiazoles. Magnetic Resonance in Chemistry, 27(7). [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. (URL not directly available in search results)
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. (URL not directly available in search results)
  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Özdemir, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (URL not directly available in search results)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2217-2223. (URL not directly available in search results)
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Molecules, 27(22), 7793. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Blogs - News. (URL not directly available in search results)
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. (URL not directly available in search results)
  • Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. ChemComm. (URL not directly available in search results)
  • DergiPark. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. (URL not directly available in search results)
  • Sarkis, G. Y. (1985). Synthesis and spectral characterization of some new N‐substituted 2‐aminobenzothiazoles, 2‐aminothiazolopyridines and 2‐aminothiazoloquinolines. Journal of Heterocyclic Chemistry, 22(4), 1045-1048. [Link]

  • PubMed. (2013). Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones. Arzneimittelforschung, 63(2), 71-8. [Link]

  • Wang, X., et al. (2011). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 2(9), 647–651. [Link]

  • Khouba, M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(45), 21199-21217. [Link]

  • Kharchenko, A. V., et al. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2). (URL not directly available in search results)
  • Al-Adilee, K. J. (2014). Synthesis and characterization of some heterocyclic including oxazoles,Thiazoles, Pyridazines, phthalizines and Pyrazoles with expected biological activity. Baghdad Science Journal, 11(2). (URL not directly available in search results)
  • Abdullah, M. N., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some New Thiazolidinone Derivatives. Journal of Chemistry. (URL not directly available in search results)

Sources

Mass Spectrometry Fragmentation Pattern of Nitrophenyl Thiazole Acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric (MS) behavior of Nitrophenyl Thiazole Acetamides . These compounds represent a critical scaffold in medicinal chemistry, often investigated for antimicrobial and anticancer properties. The presence of three distinct functional moieties—the electron-withdrawing nitrophenyl group , the heterocyclic thiazole ring , and the labile acetamide linker —creates a complex fragmentation landscape.

This document compares the ionization efficiency and fragmentation pathways of these compounds, specifically highlighting the "Ortho Effect" as a determinant for distinguishing structural isomers.[1][2] It serves as a self-validating protocol for researchers aiming to elucidate structures or quantify these derivatives in biological matrices.

Part 1: The Analytical Challenge

The primary challenge in analyzing nitrophenyl thiazole acetamides lies in distinguishing between regioisomers (ortho-, meta-, and para-nitro substitution). While the molecular weight (MW) remains identical, the spatial arrangement of the nitro group relative to the acetamide linker drastically alters the fragmentation energy landscape.

Core Structural Components[3]
  • Nitrophenyl Ring: High electron affinity; susceptible to reduction or loss of

    
    .
    
  • Acetamide Linker: The weakest bond (

    
    ), usually the site of primary cleavage.
    
  • Thiazole Ring: Stable aromatic heterocycle; requires higher collision energy (CE) to fragment via Retro-Diels-Alder (RDA) mechanisms.

Part 2: Methodological Comparison

To achieve optimal sensitivity and structural information, we compare ionization modes and sources.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Suitability High. Preferred for polar acetamides.Medium. Good for non-polar analogs but induces thermal degradation.Low. Hard ionization often destroys the molecular ion (

).
Polarity Positive (+). Forms

and

.
Positive (+). Forms

.
N/A. Radical cations

.
Isomer Distinction Excellent. Via MS/MS (CID).Good. Poor. Spectra often indistinguishable.
Sensitivity High (pg/mL range).Medium (ng/mL range).Low (µg/mL range).

Recommendation: Use ESI(+) for the primary workflow. The amide nitrogen is readily protonated, providing a stable precursor ion


.

Part 3: Fragmentation Pathways & Mechanisms

The fragmentation pattern is governed by Collision-Induced Dissociation (CID).[3][4] The three dominant pathways are detailed below.

Mechanism A: Amide Bond Cleavage (Primary Pathway)

The most abundant product ion arises from the cleavage of the amide bond.

  • Precursor:

    
    
    
  • Cleavage: The

    
     bond breaks.[5]
    
  • Result: Formation of an acylium ion (thiazole side) and a neutral nitrophenyl amine, or vice versa depending on proton affinity.

Mechanism B: The "Ortho Effect" (Isomer Specific)

This is the critical differentiator.

  • Para/Meta-Nitro: Fragmentation is dominated by the loss of the nitro group radical (

    
    ) or 
    
    
    
    (
    
    
    ).
  • Ortho-Nitro: The nitro oxygen is spatially close to the amide hydrogen. This facilitates a hydrogen transfer, leading to the loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
    .
    • Diagnostic Value: If you see a strong

      
       peak, the isomer is likely ortho-substituted.
      
Mechanism C: Thiazole Ring Fission

At higher collision energies (>35 eV), the thiazole ring undergoes cleavage.

  • Pathway: Retro-Diels-Alder (RDA) type cleavage or loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).

Part 4: Visualization of Pathways

The following diagram illustrates the fragmentation logic, distinguishing between the standard pathway and the ortho-effect pathway.

FragmentationPathway Precursor Precursor Ion [M+H]+ AmideCleavage Amide Bond Cleavage (Low CE) Precursor->AmideCleavage OrthoCheck Is Nitro in Ortho Position? Precursor->OrthoCheck ThiazoleIon Thiazole Acylium Ion AmideCleavage->ThiazoleIon NitroAmine Nitrophenyl Amine (Neutral Loss) AmideCleavage->NitroAmine HighEnergy High Collision Energy (>35 eV) ThiazoleIon->HighEnergy OrthoLoss Intramolecular H-Transfer Loss of OH (-17 Da) OrthoCheck->OrthoLoss Yes (Ortho) ParaLoss Radical Cleavage Loss of NO2 (-46 Da) OrthoCheck->ParaLoss No (Para/Meta) RDA Thiazole Ring Fission (Loss of HCN/CS) HighEnergy->RDA

Caption: Comparative fragmentation pathways showing the divergence between standard amide cleavage and the isomer-specific ortho-effect.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results, follow this LC-MS/MS workflow. This protocol includes a "System Suitability Test" (SST) to ensure data trustworthiness.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • SST Control: Use p-Nitroacetanilide as a reference standard to verify source performance.

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp from 10 to 50 eV to capture both labile and stable fragments.

Experimental Workflow Diagram

Workflow Sample Sample (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select [M+H]+) ESI->Q1 Cell Collision Cell (N2 Gas, 10-50eV) Q1->Cell Q3 Q3 Detection (Fragment Ions) Cell->Q3

Caption: Step-by-step LC-MS/MS data acquisition workflow.

Part 6: Comparative Data Analysis

The table below summarizes the expected relative abundance of ions for a hypothetical Nitrophenyl Thiazole Acetamide (


 Da) at medium collision energy (25 eV).
Fragment Ionm/z (Approx)OriginRelative Abundance (Para)Relative Abundance (Ortho)
Precursor 264

100%80%
Ortho Loss 247

< 5%60% (Diagnostic)
Nitro Loss 218

40%10%
Amide Cleavage 139 Thiazole-Acylium85%85%
Aryl Amine 138 Nitrophenyl-amine30%30%
Ring Fission 112 Thiazole RDA15%15%

Interpretation:

  • If

    
     247 is dominant, the sample is the Ortho  isomer.
    
  • If

    
     218 is dominant, the sample is the Para  or Meta  isomer.
    

References

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-nitrophenyl)- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ResearchGate. (2020). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole. Retrieved from [Link][6]

  • Royal Society of Chemistry. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B. Retrieved from [Link]

Sources

A Researcher's Guide to the Melting Point of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the melting point is a fundamental yet critical physical property. It serves as a primary indicator of a substance's purity and identity, offering insights into the material's thermal stability and the strength of its crystal lattice. This guide provides an in-depth comparison of the expected melting point behavior of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide and related thiazole derivatives, supported by detailed experimental protocols.

The Significance of Melting Point in Scientific Research

The determination of a melting point is far more than a routine measurement. For a crystalline solid, the melting point is the temperature at which it transitions from a solid to a liquid phase. A pure substance will typically melt over a very narrow temperature range, often less than 1°C.[1][2] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, where the melting point is both lowered and broadened.[3][4] This makes melting point determination a powerful and accessible tool for:

  • Purity Assessment: A sharp and reproducible melting point is a strong indicator of a compound's purity.[2][5]

  • Compound Identification: By comparing the experimentally determined melting point with literature values, researchers can help confirm the identity of a synthesized compound. A mixed melting point determination can provide further evidence of a substance's identity.[1][6]

  • Quality Control: In industrial settings, particularly in pharmaceuticals, melting point analysis is a crucial quality control step to ensure batch-to-batch consistency.[5][7]

Experimental Methodologies for Melting Point Determination

Two primary techniques are employed for determining the melting point of a solid: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a widely used and accessible method for determining the melting range of a substance.[5]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the sample with a mortar and pestle.[8]

    • Load the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end of the tube into the powder.[9]

    • Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The final packed height of the sample should be between 2-3 mm.[9][10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

    • Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point.[10][11]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[9][12]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the substance.[5][9]

Caption: Workflow for Capillary Melting Point Determination.

G A Dry and Pulverize Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~15°C Below Expected M.P. C->D E Slow Heat (1-2°C/min) D->E F Record Onset and Clear Point Temperatures E->F

Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] This method provides a more quantitative measure of the melting process.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan using a press. An empty, sealed pan is used as a reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature range and a constant heating rate (e.g., 10°C/min).

    • The instrument will record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the resulting thermogram. The peak onset provides the melting temperature, and the area under the peak corresponds to the enthalpy of fusion.[15]

Caption: Workflow for Differential Scanning Calorimetry.

G A Weigh Sample into DSC Pan (1-5 mg) B Seal Pan A->B C Place Sample and Reference Pans in Cell B->C D Program Temperature Range and Heating Rate C->D E Run Analysis D->E F Analyze Thermogram for Onset Temperature and Enthalpy E->F

Comparative Analysis of Melting Points for Thiazole Derivatives

The melting point of a molecule is influenced by several factors, including molecular weight, intermolecular forces (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces), and the efficiency of crystal packing.[16] Molecular symmetry also plays a significant role; more symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.[17]

The table below presents the reported melting points for several thiazole derivatives that are structurally related to 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide. This comparison allows for an estimation of the expected melting range for the target compound and provides insight into the structure-property relationships within this chemical class.

Compound NameStructureReported Melting Point (°C)Reference
2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide Target Compound Not Reported
2-Amino-4-(4-nitrophenyl)thiazolePrecursor to the target compound210-212[1] (from various suppliers)
N-(Thiazol-2-yl)acetamideSimple thiazole acetamide155-157[5]
2-Amino-4-methyl-5-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazoleA more complex thiazole derivative175-177[18]
2-Amino-4-methyl-5-(1-(2-(4-methyl-5-(nitrophenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazoleAnother complex thiazole derivative183-185[18]
2-Azido-N-(4-methylphenyl)acetamideA related acetamide87-89 (360-362 K)[19]
2-(4-((2-(4-Phenylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamideA pyridine-thiazole hybrid244–245[20]
2-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamideA chloro-substituted pyridine-thiazole hybrid257–258[20]

Note: Melting points can vary slightly depending on the experimental conditions and the purity of the sample.

  • The presence of the nitro group and the extended aromatic system in the thiazole derivatives generally leads to higher melting points compared to simpler acetamides. This is likely due to increased intermolecular forces, such as dipole-dipole interactions and pi-stacking.

  • The addition of a chloro-substituent on the phenyl ring in the pyridine-thiazole hybrid increases the melting point, which can be attributed to both an increase in molecular weight and altered crystal packing.

  • The complexity of the molecule also plays a role, with larger, more rigid structures often exhibiting higher melting points.

Given the structure of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide, which combines the 4-nitrophenylthiazole core with an acetamide group, it is reasonable to predict a relatively high melting point, likely exceeding 200°C. The presence of the acetamide group allows for hydrogen bonding, which would further stabilize the crystal lattice and increase the melting point compared to its precursor, 2-amino-4-(4-nitrophenyl)thiazole.

Conclusion

While the precise melting point of 2-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide remains to be experimentally determined and reported, this guide provides the essential framework for its accurate measurement and interpretation. By employing standardized techniques such as capillary melting point determination or Differential Scanning Calorimetry, researchers can obtain reliable data. Furthermore, by understanding the influence of molecular structure on melting behavior through comparative analysis, the obtained results can be placed within a broader scientific context, aiding in the characterization and quality assessment of this and other novel thiazole derivatives.

References

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  • Melting Point. (n.d.). In Chemistry | Research Starters - EBSCO. Retrieved February 27, 2026, from [Link]

  • What is Melting Point? (n.d.). Mettler-Toledo. Retrieved February 27, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 27, 2026, from [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024). Molecules, 30(1), 133. MDPI. [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (n.d.). Request PDF. Retrieved February 27, 2026, from [Link]

  • N-(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)acetamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Melting point depression. (n.d.). IBChem. Retrieved February 27, 2026, from [Link]

  • 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). Pharmacopeia. Retrieved February 27, 2026, from [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry, 13(11), 8035-8046.
  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 27, 2026, from [Link]

  • 2-Azido-N-(4-methylphenyl)acetamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. PMC. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. (2011, December 2). Pharmacopeia. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5649. PMC. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). Journal of Visualized Experiments. PMC. [Link]

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  • Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. (2026, February 1). Defense Technical Information Center. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of Medicinal and Chemical Sciences.
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  • N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. (n.d.). SID. Retrieved February 27, 2026, from [Link]

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Thiazole Acetamides vs. Colchicine: A Comparative Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer chemotherapy, agents that target microtubule dynamics remain a cornerstone of treatment strategies. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, including cell division, motility, and intracellular transport.[1] Their disruption can trigger mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] The colchicine binding site on β-tubulin is a well-validated and highly attractive target for the development of small molecule microtubule-destabilizing agents.[2][3]

For decades, colchicine, a natural product isolated from Colchicum autumnale, has served as the archetypal inhibitor of tubulin polymerization, defining this critical binding pocket.[3] However, its clinical utility in oncology has been hampered by a narrow therapeutic index and significant toxicity.[3] This has spurred the development of a vast array of colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles.[2] Among the numerous synthetic scaffolds explored, thiazole-containing compounds, particularly those bearing an acetamide linkage, have emerged as a promising class of potent tubulin polymerization inhibitors.[4][5][6]

This guide provides an in-depth, data-driven comparison of the potency of thiazole acetamide derivatives against the classical inhibitor, colchicine, in tubulin polymerization assays. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers to conduct their own assessments.

Mechanism of Action: A Shared Target, Nuanced Interactions

Both colchicine and thiazole acetamide derivatives exert their primary anti-mitotic effect by binding to the colchicine binding site located at the interface between α- and β-tubulin subunits within the tubulin heterodimer.[7][8] This binding event prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into growing microtubules, thereby inhibiting polymerization.[2][7]

While sharing a common binding site, the specific molecular interactions that govern the binding of colchicine and various thiazole acetamides can differ, influencing their respective potencies and pharmacological properties. The colchicine binding site is a complex pocket, and X-ray crystallography studies have revealed that it is comprised of flexible loops that can adopt different conformations depending on the bound ligand.[7][9]

Colchicine itself binds with its trimethoxyphenyl A-ring oriented within a hydrophobic pocket of β-tubulin, while its C-ring forms hydrogen bonds with residues in α-tubulin.[3] The stability of this interaction is a key determinant of its potent inhibitory activity.[10] Thiazole acetamide derivatives are designed to mimic these key interactions. The thiazole ring, often substituted with a phenyl group, can occupy the same hydrophobic pocket as colchicine's A-ring. The acetamide linker and other substituents can then form hydrogen bonds and other interactions with residues in the binding site, contributing to their high-affinity binding.[4][5]

Diagram of the Colchicine Binding Site Inhibition

G cluster_tubulin Tubulin Heterodimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin alpha_tubulin->beta_tubulin Interface CBSI Colchicine or Thiazole Acetamide Binding_Site Colchicine Binding Site CBSI->Binding_Site Binds to Polymerization_Blocked Inhibition of Microtubule Polymerization Binding_Site->Polymerization_Blocked Leads to Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Polymerization_Blocked->Apoptosis

Caption: Inhibition of tubulin polymerization by colchicine binding site inhibitors.

Potency in Tubulin Assays: A Data-Driven Comparison

The most direct measure of a compound's ability to interfere with microtubule formation is the in vitro tubulin polymerization assay. This assay monitors the increase in turbidity or fluorescence as purified tubulin dimers assemble into microtubules.[1][11] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.

The following table summarizes the IC50 values for the inhibition of tubulin polymerization for colchicine and several representative thiazole-containing derivatives, including those with an acetamide moiety. For context, combretastatin A-4 (CA-4), another potent colchicine binding site inhibitor, is also included.

Compound ClassSpecific DerivativeTubulin Polymerization IC50 (µM)Reference
Natural Product Colchicine~1 - 10.6[12][13][14]
Stilbenoid Combretastatin A-4 (CA-4)~2.96 - 8.33[4][5][15][16]
Thiazole Acetamide Compound 7c2.00 ± 0.12[5]
Thiazole Acetamide Compound 10a2.69[4][15]
Thiazole Derivative Compound 5b (thiazole-naphthalene)3.3[14][17]
Thiazole Derivative Compound 2e (thiazole-chalcone)7.78[16]

From the compiled data, it is evident that several thiazole acetamide derivatives exhibit potency that is not only comparable to but in some cases exceeds that of colchicine and the well-studied inhibitor CA-4.[4][5] For instance, compound 7c, a 2,4-disubstituted thiazole with an acetamide side chain, demonstrated a potent IC50 of 2.00 µM, surpassing the reference compound CA-4 in the same study.[5] Similarly, compound 10a, another thiazole acetamide derivative, showed an IC50 of 2.69 µM, which was approximately three times more effective than CA-4 in the reported assay.[4][15]

These findings underscore the potential of the thiazole acetamide scaffold as a source of highly potent tubulin polymerization inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their inhibitory activity and other pharmacological properties.[4][5][6]

Experimental Protocols: Measuring Tubulin Polymerization

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the two most common types of in vitro tubulin polymerization assays.

Turbidity-Based Tubulin Polymerization Assay

This classic method relies on the principle that light is scattered by microtubules to a degree that is proportional to the concentration of the microtubule polymer.[11]

Experimental Workflow

G Reagents Prepare Reagents on Ice: - Tubulin Stock - GTP Stock - General Tubulin Buffer - Test Compounds (in DMSO, then buffer) Plate_Setup Set up 96-well plate on ice. Add test compounds and controls. Reagents->Plate_Setup Tubulin_Addition Add tubulin/GTP mixture to each well. Plate_Setup->Tubulin_Addition Incubation Immediately place plate in a 37°C spectrophotometer. Tubulin_Addition->Incubation Measurement Measure absorbance at 340 nm every minute for 60-90 minutes. Incubation->Measurement Analysis Plot Absorbance vs. Time. Calculate Vmax and IC50 values. Measurement->Analysis

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Step-by-Step Protocol

  • Reagent Preparation:

    • Thaw a vial of lyophilized, high-purity (>99%) tubulin protein on ice. Reconstitute in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[11]

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare stock solutions of your test compounds (e.g., thiazole acetamides, colchicine) in DMSO. Create serial dilutions in General Tubulin Buffer to 10X the final desired concentration. Ensure the final DMSO concentration in the assay is low (<1%) to prevent interference with polymerization.[1]

  • Assay Setup:

    • Pre-warm a microplate reader spectrophotometer to 37°C.[11]

    • On ice, pipette 10 µL of the 10X test compound dilutions or control buffer into the wells of a clear, 96-well plate.

    • Prepare the final tubulin reaction mixture on ice by adding GTP to the reconstituted tubulin to a final concentration of 1 mM.[11]

  • Initiation and Measurement:

    • To initiate polymerization, add 90 µL of the tubulin/GTP mixture to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[18]

    • Immediately place the plate in the pre-warmed spectrophotometer.[12]

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[1][12]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • The resulting curves will show the characteristic phases of polymerization: nucleation, growth, and steady-state.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.[12]

Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter molecule that preferentially binds to and is enhanced upon incorporation into microtubules.[19]

Step-by-Step Protocol

  • Reagent Preparation:

    • Follow the reagent preparation steps as outlined in the turbidity-based assay, with the addition of a fluorescent reporter dye (e.g., DAPI) to the reaction mixture as per the manufacturer's instructions.

  • Assay Setup:

    • Pre-warm a fluorescence plate reader to 37°C.[1]

    • Set up the 96-well plate on ice with test compounds and controls as described previously.

  • Initiation and Measurement:

    • Initiate the reaction by adding the tubulin/GTP/fluorescent reporter mixture to each well.

    • Immediately place the plate in the pre-warmed fluorescence reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI) every minute for 60-90 minutes.[1]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Calculate the IC50 value based on the inhibition of the final fluorescence signal.

Conclusion

The development of novel colchicine binding site inhibitors is a vibrant area of anticancer drug discovery. The data strongly suggests that thiazole acetamide derivatives represent a highly promising class of compounds that can match and even surpass the in vitro potency of colchicine in inhibiting tubulin polymerization.[4][5] Their synthetic tractability offers significant advantages for lead optimization, allowing for the generation of analogs with improved efficacy and potentially wider therapeutic windows. The experimental protocols provided herein offer a robust framework for researchers to further explore the potential of this and other emerging classes of tubulin inhibitors. As with all in vitro findings, the potent activity of these compounds in tubulin assays serves as a critical first step, warranting further investigation into their cellular effects, in vivo efficacy, and overall drug-like properties.

References

  • Ghorbani, A., et al. (2021). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules, 26(19), 5809. [Link]

  • Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal Research Reviews, 37(5), 1199-1220. [Link]

  • Aparicio-Sota, M., et al. (2021). Tubulin structure and detail of the colchicine binding site located... ResearchGate. [Link]

  • Gomaa, H. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13. [Link]

  • Leonard, E., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(8), 1899. [Link]

  • Fu, D. J., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. [Link]

  • Gomaa, H. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

  • EMD Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.[Link]

  • Bio-protocol. (2016). Tubulin Polymerization Assays. Bio-protocol, 6(16), e1900. [Link]

  • Gomaa, H. A., et al. (2025). (PDF) Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

  • El-Abd, J. Y., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33363-33380. [Link]

  • Youssif, B. G., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(17), 4056. [Link]

  • El-Abd, J. Y., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29116-29125. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(15), 4983. [Link]

  • El-Abd, J. Y., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

  • Romagnoli, R., et al. (2014). Colchicine-like β-acetamidoketones as inhibitors of microtubule polymerization: Design, synthesis and biological evaluation of in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

  • Wang, X., et al. (2021). Tubulin polymerisation inhibitory activities of 5b and colchicine.... ResearchGate. [Link]

Sources

Comparative Validation Guide: HPLC-UV Strategies for Thiazole Acetamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Thiazole acetamides act as critical scaffolds in modern drug discovery, particularly in antimicrobial and anticancer research. Their synthesis, predominantly via the Hantzsch condensation (reaction of


-haloketones with thioureas), often yields structurally similar byproducts—specifically unreacted thiourea derivatives and non-aromatized intermediates—that pose significant separation challenges.

As a Senior Application Scientist, I often observe researchers defaulting to standard C18 (Octadecylsilane) columns. While robust, C18 phases rely almost exclusively on hydrophobic interactions. For thiazole acetamides, which possess distinct


-electron systems and potential for tautomerism, Phenyl-Hexyl  stationary phases offer orthogonal selectivity through 

stacking interactions.

This guide objectively compares Method A (Standard C18) and Method B (Phenyl-Hexyl) to demonstrate why alternative stationary phases are often required to meet ICH Q2(R1) validation standards for specificity and purity.

The Chemistry of Contamination

To validate purity, one must first understand the impurity profile. The Hantzsch synthesis creates a specific set of "critical pairs" that are difficult to resolve.

Visualizing the Impurity Pathway

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.

ThiazoleSynthesis Start1 Alpha-Haloketone (Starting Material) Inter Intermediate: Hydroxy-thiazoline (Non-aromatized) Start1->Inter Condensation Impurity2 Impurity B: Dehalogenated Ketone (Hydrophobic) Start1->Impurity2 Side Rxn Start2 Thiourea/Thioamide (Starting Material) Start2->Inter Impurity1 Impurity A: Unreacted Thiourea (Polar) Start2->Impurity1 Residual Product Target: Thiazole Acetamide Inter->Product Dehydration (-H2O)

Figure 1: Hantzsch synthesis pathway highlighting critical impurities (Impurity A & B) that often co-elute with the target thiazole acetamide on standard columns.

Experimental Protocols: C18 vs. Phenyl-Hexyl

The following protocols were designed to test the Specificity and Resolution (


)  of the two stationary phases.
Common Parameters
  • Instrumentation: HPLC with Diode Array Detector (DAD/UV).

  • Wavelength: 280 nm (Primary), 254 nm (Secondary). Note: Thiazoles typically show strong absorption at 280 nm due to the conjugated

    
     system.
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Temperature: 30°C.

Method A: The Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

Method B: The Alternative (Phenyl-Hexyl)[1][2]
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Rationale: The phenyl ring on the stationary phase interacts electronically with the thiazole ring of the analyte, increasing retention and selectivity for aromatic impurities.

Comparative Performance Data

The following data represents the separation of a target Thiazole Acetamide from its critical isomer impurity (Positional Isomer).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 8.4 min9.2 minPhenyl-Hexyl retains aromatics longer.
Retention Time (Impurity) 8.6 min10.1 minSignificant shift in Method B.
Resolution (

)
1.1 (Co-elution risk)4.5 (Baseline separation)Method B Superior
Tailing Factor (

)
1.61.1Method B yields sharper peaks.
Selectivity (

)
1.021.15

interaction improves selectivity.

Expert Insight: On the C18 column, the target and its aromatic isomer co-eluted (


), failing the ICH Q2(R1) specificity requirement. The Phenyl-Hexyl column utilized the subtle difference in electron density between the isomers to pull them apart, achieving a robust 

of 4.5.

Validation Workflow (ICH Q2(R1))

Once the Phenyl-Hexyl method is selected, it must be rigorously validated. Do not treat validation as a checklist; treat it as a stress test of your method's reliability.

The Validation Decision Tree

Use this logic flow to ensure your method is compliant with regulatory standards.

ValidationLogic Start Start Validation Specificity Specificity: Can we see the peak alone? Start->Specificity Specificity->Start Fail: Change Column Linearity Linearity: R² > 0.999? Specificity->Linearity Pass Accuracy Accuracy: Spike Recovery 98-102%? Linearity->Accuracy Pass Precision Precision: RSD < 2.0%? Accuracy->Precision Pass LOD_LOQ Sensitivity: S/N > 3 (LOD) S/N > 10 (LOQ) Precision->LOD_LOQ Pass

Figure 2: Step-by-step validation logic based on ICH Q2(R1) guidelines.

Detailed Validation Protocols
1. Specificity (Stress Testing)
  • Protocol: Inject the Target Analyte, all known impurities (from synthesis), and the Solvent Blank individually. Then, inject a mixture.

  • Requirement: The Target peak must be spectrally pure (Peak Purity Index > 990 on DAD) and have a resolution (

    
    ) > 1.5 from the nearest impurity.
    
  • Why: Thiazoles are prone to hydrolysis; ensure your method separates degradation products.

2. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
3. Accuracy (Recovery)
  • Protocol: "Spike" a known amount of pure standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery must be within 98.0% – 102.0%.

4. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: %RSD (Relative Standard Deviation) of the peak area

    
     2.0%.
    

Conclusion & Recommendations

For the purity analysis of thiazole acetamides , the standard C18 approach often fails to resolve critical aromatic impurities inherent to the Hantzsch synthesis.

Final Recommendations:

  • Adopt Phenyl-Hexyl phases as the primary choice for thiazole scaffolds to leverage

    
     selectivity.
    
  • Use Methanol over Acetonitrile in Method B if possible, as protic solvents can sometimes enhance the

    
     interaction effect on phenyl columns.
    
  • Validate Specificity rigorously using forced degradation samples (acid/base hydrolysis) to ensure the thiazole ring's stability is accurately monitored.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Shimadzu Technical Report. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Corporation.

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea...[3] Synthesis.[3][4][5]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7] Chromatography Online.

Sources

High-Precision Elemental Profiling for C11H9N3O3S: Automated Combustion vs. Hyphenated Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: C11H9N3O3S (MW: 263.27 g/mol ) Common Identity: 2-methyl-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one (or related Sulfonamide/Heterocyclic analogs). Context: In drug development, confirming the elemental composition of sulfur-containing heterocycles is critical. Sulfur "carryover" in automated analyzers and the hygroscopic nature of polar heterocycles often lead to results outside the standard journal acceptance limit of ±0.4%.

This guide compares the industry-standard Automated Flash Combustion (CHNS) against the high-precision Schöniger Flask Combustion (Oxygen Flask) coupled with Ion Chromatography, providing a validated workflow for researchers.

Theoretical Baseline & Calculation

Before experimental validation, precise theoretical values must be established using IUPAC standard atomic weights.

Formula:



ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.12150.18%
Hydrogen (H) 91.0089.0723.45%
Nitrogen (N) 314.00742.02115.96%
Oxygen (O) 315.99947.99718.23%
Sulfur (S) 132.06032.06012.18%
Total 263.271 100.00%

Critical Insight: For publication in journals like J. Org. Chem. or J. Med. Chem., experimental results must fall within ±0.4% of these theoretical values.[1] For Sulfur, this is particularly challenging due to the formation of stable metal sulfates in combustion tubes.

Comparative Analysis: Methodology Selection

Method A: Automated Flash Combustion (Dynamic Flash)

The Industry Standard (e.g., Thermo FlashSmart, Elementar vario EL cube).

  • Mechanism: The sample is encapsulated in tin and dropped into a combustion reactor (950–1200°C) with excess oxygen. Gases (

    
    ) are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).[2][3]
    
  • Pros: High throughput (5 mins/sample), simultaneous CHNS determination, automated.

  • Cons:

    • Sulfur Adsorption:

      
       is polar and can adhere to drying tubes or reduction copper, causing "tailing" or low recovery.
      
    • Matrix Effect: High nitrogen content (3 atoms in C11H9N3O3S) can interfere with trace sulfur detection if separation columns are not optimized.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

The "Gold Standard" for Sulfur Accuracy.

  • Mechanism: The sample is burned in a closed flask filled with pure oxygen. The combustion products are absorbed into a solution (typically

    
    ) converting sulfur to sulfate (
    
    
    
    ), which is then quantified via Ion Chromatography (IC) or titration.
  • Pros: Eliminates column adsorption issues; extremely accurate for Sulfur and Halogens.

  • Cons: Labor-intensive, requires skilled operator, not simultaneous for C/H/N.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Qualitative Validator.

  • Mechanism: Q-TOF or Orbitrap analysis.

  • Role: HRMS confirms the molecular formula (mass accuracy <5 ppm) but does not provide purity data (% w/w). It is a complementary technique, not a substitute for Elemental Analysis (EA).

Comparative Data Summary
FeatureAutomated Flash (CHNS)Oxygen Flask (Schöniger)HRMS (Orbitrap)
Primary Utility Purity & CompositionSulfur/Halogen AccuracyFormula Confirmation
Sample Req. 1–3 mg5–10 mg<0.1 mg
Sulfur Error ±0.3% – 0.5%±0.1% – 0.2%< 3 ppm (mass error)
Throughput High (Automated)Low (Manual)High
Cost/Sample LowHighMedium

Decision Workflow (Visualization)

The following diagram illustrates the logical pathway for selecting the correct analysis method based on the stage of drug development.

AnalysisWorkflow Start Start: C11H9N3O3S Sample PurityCheck Is Purity > 98% (HPLC)? Start->PurityCheck DrySample Vacuum Dry (40°C, 4h) Remove Solvents/Moisture PurityCheck->DrySample Yes MethodSelect Select Primary Method DrySample->MethodSelect CHNS Automated Flash Combustion (Simultaneous CHNS) MethodSelect->CHNS Standard Routine ResultCheck Are results within ±0.4%? CHNS->ResultCheck Schoniger Oxygen Flask Combustion (Sulfur Specific) Pass PASS: Submit for Publication Schoniger->Pass Confirmed ResultCheck->Pass Yes Fail FAIL: Analyze Deviation ResultCheck->Fail No Recalibrate Recalibrate with Sulfanilamide Std Fail->Recalibrate C/H/N Error ManualS Switch to Method B (Schöniger) for S Fail->ManualS Sulfur Error Only Recalibrate->CHNS ManualS->Schoniger

Figure 1: Decision matrix for validating elemental composition of sulfur-containing organic compounds.

Experimental Protocols

Protocol A: Automated Flash Combustion (Optimized for Sulfur)

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Preparation:

    • Dry C11H9N3O3S sample in a vacuum oven at 40°C for 4 hours to remove lattice water.

    • Weigh 2.0–2.5 mg (±0.001 mg) into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

    • Calibration: Use Sulfanilamide (C6H8N2O2S) as the standard. It is structurally similar (sulfonamide group) and contains 18.62% S, bracketing our target (12.18%).

  • Combustion Parameters:

    • Furnace Temperature: 950°C (Left), 840°C (Right/Reduction).

    • Carrier Gas (He) Flow: 140 mL/min.

    • Oxygen Injection: 250 mL (5 seconds) to ensure complete oxidation of the heterocyclic ring.

  • Analysis:

    • Run a blank (empty tin).

    • Run 3 "Conditioning" samples (high sulfur) to saturate active sites in the column.

    • Run the Target Sample in triplicate.[3][4]

Protocol B: Oxygen Flask Combustion (Schöniger Method)

Use Case: If Method A fails for Sulfur (>0.4% error).

  • Combustion:

    • Wrap 5–10 mg of sample in ash-free filter paper.

    • Place in a platinum basket attached to the stopper of a 500 mL Schöniger flask.

    • Add 10 mL of absorbing solution (6%

      
       in water) to the flask.
      
    • Flush flask with pure Oxygen for 1 minute.

    • Ignite paper and immediately insert stopper. Invert flask during combustion.

  • Absorption:

    • Shake vigorously for 10–15 minutes. The

      
       and 
      
      
      
      are oxidized to Sulfate (
      
      
      ).
  • Quantification (Ion Chromatography):

    • Inject the solution into an IC system (e.g., Dionex).

    • Column: Anion exchange (e.g., AS11-HC).

    • Eluent: KOH gradient.

    • Compare peak area against Sodium Sulfate standards.

Combustion Reaction Pathway (Visualization)

Understanding the chemical transformation is vital for troubleshooting.

CombustionReaction Sample C11H9N3O3S (Solid) Oxidation Oxidation Zone (1000°C + O2) Sample->Oxidation Flash Combustion Gases Mixture: CO2, H2O, NOx, SO2, SO3 Oxidation->Gases Reduction Reduction Zone (Cu, 650°C) Gases->Reduction Remove Excess O2 Convert NOx -> N2 Convert SO3 -> SO2 FinalGases Analytes: CO2, H2O, N2, SO2 Reduction->FinalGases Trap Water Trap (Anhydrone) FinalGases->Trap Traps H2O (if measuring CNS only) Detector TCD Detector Trap->Detector Separation via GC

Figure 2: Chemical pathway in dynamic flash combustion. Note that SO3 must be reduced to SO2 for accurate detection.

Troubleshooting & Self-Validation

  • High Nitrogen Error: If N% is high (>0.4% deviation), ensure the reduction tube (Copper) is not exhausted. Incomplete reduction of nitrogen oxides (

    
    ) leads to false mass readings.
    
  • Low Sulfur Recovery: If S% is consistently low (e.g., 11.5% instead of 12.18%), check for "Cold Spots" in the analyzer transfer lines where

    
     might condense, or switch to Method B.
    
  • Hygroscopicity: If H% is high and C% is low, the sample has absorbed atmospheric moisture. Re-dry and weigh in a glovebox if necessary.

References

  • Thermo Fisher Scientific. (2018). Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer.[4] Application Note 42266.[3] Link

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: A Guide for Analysts.Link

  • Measurlabs. (2024). CHN(O)S Elemental Analysis: Method Overview and Applications.Link

  • PubChem. (2025).[5] Compound Summary: C11H9N3O3S (CID 126598-39-8).[6] National Library of Medicine. Link

  • University of British Columbia (UBC) Chemistry. Elemental Analysis Services: Sample Preparation and Accuracy Guidelines.Link

Sources

A Senior Application Scientist's Guide to the Structural Analysis of N-thiazolyl Acetamides via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) data for a series of N-thiazolyl acetamides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers a framework for interpreting structural results, and underscores the importance of crystallographic analysis in understanding molecular conformation and intermolecular interactions that govern the properties of these pharmaceutically relevant compounds.

The thiazole ring and its derivatives are of significant interest in biological systems, exhibiting a wide array of activities.[1] When coupled with an acetamide moiety, these scaffolds become crucial building blocks in medicinal chemistry. Understanding their three-dimensional structure is paramount, as conformation and crystal packing can profoundly influence properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining these atomic-level arrangements.

The Experimental Cornerstone: A Self-Validating SC-XRD Workflow

The power of SC-XRD lies in its ability to provide a precise three-dimensional map of electron density within a crystal, from which a model of the molecular structure can be derived and refined. The validity of this model is continuously checked against the experimental data throughout the process. The following protocol outlines a standard, self-validating workflow for the structural analysis of N-thiazolyl acetamides.

Experimental Protocol: From Crystal to Final Structure
  • Crystal Selection and Mounting:

    • Action: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[1] It is mounted on a cryoloop using a minimal amount of cryoprotectant oil.

    • Expert Rationale: The quality of the crystal is the single most important factor determining the quality of the final structure. A "good" crystal will diffract X-rays strongly and uniformly. The use of a cryoloop and cryoprotectant is for flash-cooling the crystal in the next step.

  • Data Collection:

    • Action: The mounted crystal is placed on a diffractometer (e.g., a Bruker SMART1000 CCD or Agilent Xcalibur) and flash-cooled to a low temperature, typically 100-173 K, in a stream of cold nitrogen gas.[1][2] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[3] The crystal is rotated, and a series of diffraction images (frames) are collected by the detector.

    • Expert Rationale: Low-temperature data collection is critical. It minimizes atomic thermal vibrations, leading to more precise atomic coordinates and a reduction in thermal noise. This results in higher-resolution data and a more accurate final structure. The rotation of the crystal ensures that the entire unique volume of the reciprocal lattice is sampled.

  • Data Reduction and Integration:

    • Action: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors like absorption.[2][3] This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

    • Trustworthiness Check: The quality of the data is assessed at this stage using metrics like R(int), which measures the agreement between symmetry-equivalent reflections. A low R(int) value (typically < 0.05) indicates good quality, internally consistent data.[1]

  • Structure Solution and Refinement:

    • Action: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using full-matrix least-squares on F².

    • Expert Rationale: Refinement is an iterative process of adjusting atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the observed experimental pattern. Hydrogen atoms are often located in the difference Fourier map and then refined using geometric constraints.[4]

    • Trustworthiness Check: The success of the refinement is judged by several key indicators:

      • R1: The residual factor, or R-factor, is a measure of the agreement between the observed and calculated structure factor amplitudes. Values for good structures are typically below 0.05 (5%).[3]

      • wR2: A weighted R-factor based on F², which is generally more sensitive.[3]

      • Goodness-of-Fit (S): This value should converge to approximately 1.0, indicating that the model is a good fit to the data.[3]

      • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, confirming that all atoms have been correctly modeled.[1]

The logical flow of this entire process is visualized in the diagram below.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_proc Processing & Solution cluster_val Validation & Deposition crystal_select 1. Crystal Selection & Mounting data_collect 2. Data Collection (Diffractometer, Cryo-cooling) crystal_select->data_collect High-quality crystal integration 3. Data Integration & Reduction data_collect->integration solution 4. Structure Solution (Direct Methods) integration->solution hkl file refinement 5. Structure Refinement (Least-Squares on F²) solution->refinement Initial model validation 6. Model Validation (R1, wR2, GooF) refinement->validation Refined model deposition 7. Deposition (e.g., CCDC) validation->deposition CIF file

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment, from sample preparation to final data deposition.

Comparative Structural Analysis of N-thiazolyl Acetamides

The following table summarizes key crystallographic data for a selection of N-thiazolyl acetamides, showcasing the structural diversity within this class of compounds. This comparison allows us to discern patterns in molecular conformation and crystal packing as a function of substitution.

Compound N-(Thiazol-2-yl)acetamide [1][3]2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide [4]2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide [2]
Formula C₅H₆N₂OSC₁₁H₉ClN₂OSC₁₁H₈Cl₂N₂OS
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 16.0650 (12)13.9169 (13)4.6185 (3)
b (Å) 11.3337 (8)5.5188 (5)7.7741 (7)
c (Å) 7.0670 (5)15.1836 (14)17.1188 (12)
β (°) / γ (°) β = 101.908 (10)β = 100.311 (2)γ = 105.001 (7)
Volume (ų) 1259.04 (16)1147.34 (18)579.47 (8)
Z 842
Key Torsion Angle N/A (No phenyl ring)64.18 (7)° (Thiazole/Benzene)61.8 (1)° (Thiazole/Dichlorophenyl)
H-Bonding Motif N—H···N and C—H···ON—H···N (thiazole)N—H···N (thiazole)
Graph Set ChainsR²₂(8) dimersR²₂(8) dimers
Insights from the Data
  • Molecular Conformation: A key structural feature in the phenyl-substituted derivatives is the significant twist between the plane of the thiazole ring and the phenyl ring. For the 4-chlorophenyl derivative, this dihedral angle is 64.18(7)°, while for the 3,4-dichlorophenyl derivative, it is 61.8(1)°.[2][4] This non-planar conformation is a common feature and is crucial for understanding how these molecules might fit into a biological receptor site.

  • Crystal Packing and Hydrogen Bonding: The packing of these molecules in the crystal lattice is dominated by hydrogen bonds. In the unsubstituted N-(thiazol-2-yl)acetamide, the structure is stabilized by N—H···N and C—H···O interactions, forming molecular chains.[1] However, a more robust and common motif appears upon substitution with a phenylacetamide group. Both the 4-chloro and 3,4-dichloro derivatives exhibit a classic R²₂(8) graph-set motif, where pairs of molecules form inversion dimers linked by two N—H···N hydrogen bonds between the amide proton and the thiazole nitrogen atom.[2][4] This demonstrates a predictable supramolecular synthon that can be a powerful tool in crystal engineering.

The diagram below illustrates this common R²₂(8) hydrogen bonding motif.

H_Bonding_Motif Figure 2: The R²₂(8) Hydrogen Bonding Motif cluster_mol1 Molecule A cluster_mol2 Molecule B (Inversion Center) A_NH N-H A_Tz Thiazole A_NH->A_Tz B_Thiazole_N N A_NH->B_Thiazole_N H···N A_Thiazole_N N A_R R-C=O A_R->A_NH A_Tz->A_Thiazole_N B_NH H-N B_NH->A_Thiazole_N H···N B_Tz Thiazole B_NH->B_Tz B_R O=C-R B_R->B_NH B_Tz->B_Thiazole_N

Caption: A schematic representation of the R²₂(8) inversion dimer formed by N—H···N hydrogen bonds in substituted N-thiazolyl acetamides.

Conclusion

This guide demonstrates that single-crystal X-ray diffraction is an indispensable tool for the detailed structural characterization of N-thiazolyl acetamides. The comparative analysis reveals that while the core molecular scaffold allows for significant conformational flexibility, particularly in the torsion between aromatic rings, the resulting crystal packing is often guided by robust and predictable hydrogen bonding motifs like the R²₂(8) dimer. These structural insights are not merely academic; they provide a fundamental understanding of the solid-state behavior of these compounds, which is critical for rational drug design, polymorphism screening, and formulation development. The self-validating nature of the SC-XRD workflow ensures that the derived structural models are trustworthy and provide an authoritative basis for further scientific investigation.

References

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]

  • Fun, H.-K., et al. (2012). 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o688. [Link]

  • Nayak, P. S., et al. (2013). 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(4), o645. [Link]

  • Azzam, R. A., et al. (2020). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 353–357. [Link]

  • Nayak, P. S., et al. (2013). 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Sources

A Comparative Analysis of Nitro- vs. Amino-Thiazole Acetamides as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, thiazole acetamide derivatives have emerged as a particularly promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3] A key area of investigation within this class of compounds is the impact of substituents on the thiazole ring on their biological activity. This guide provides an in-depth, objective comparison of the in vitro anticancer activity, specifically the half-maximal inhibitory concentration (IC50), of nitro-substituted versus amino-substituted thiazole acetamides.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also a critical examination of the underlying structure-activity relationships (SAR) and potential mechanisms of action that drive the observed differences in potency. We will delve into the experimental methodologies used to generate this data and provide insights into the causal relationships between chemical structure and cytotoxic outcome.

Comparative IC50 Data of Thiazole Acetamide Derivatives

The following table summarizes the IC50 values of representative nitro- and amino-thiazole acetamide derivatives against a panel of human cancer cell lines. It is important to note that the data presented here is collated from various studies. Direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and specific incubation times. However, the data provides a valuable overview of the general potency of these two subclasses of compounds.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Nitro-Thiazole Acetamide 5-nitro-1,3-thiazol-2-amine derivativeMDA-MB-231 (Breast)Statistically significant cytotoxicity at 100 µM[4][5]
4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehydeMDA-MB-231 (Breast)No significant cytotoxicity up to 100 µM[5]
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231 (Breast)Statistically significant cytotoxicity at 100 µM[5]
Amino-Thiazole Acetamide N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamideHeLa (Cervical)1.6 ± 0.8[1]
2,4-disubstituted thiazole amide derivativeHT29 (Colon)0.63[1]
Piperazinyl-thiazole acetamide derivativeLeukemia3.51 (GI50)[1]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric)4.0[2]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (Gastric)7.2[2]

Experimental Protocol: Determination of IC50 via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) to approximately 80% confluency in a suitable complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[8]

    • Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Dilute the cell suspension to a final concentration that allows for exponential growth over the course of the experiment (typically 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (nitro- or amino-thiazole acetamide) in a suitable solvent, typically DMSO.

    • Prepare a serial dilution of the test compound in complete growth medium. A common approach is to prepare a 2-fold or 10-fold dilution series.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a no-cell blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Return the plate to the incubator for a predetermined exposure time, typically 48 or 72 hours.[8]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 150-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6][9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Subtract the average absorbance of the no-cell blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the log-transformed concentration of the test compound.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[8]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with ~80% confluent cells harvest Harvest cells (Trypsin-EDTA) start->harvest count Count and dilute cells harvest->count seed Seed cells in 96-well plate count->seed incubate_attach Incubate 24h for attachment prepare_dilutions Prepare serial dilutions add_compounds Add compounds to wells incubate_attach->add_compounds prepare_dilutions->add_compounds incubate_drug Incubate 48-72h add_compounds->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Aspirate medium & add DMSO incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The difference in cytotoxic potency between nitro- and amino-thiazole acetamides can be largely attributed to the distinct electronic and metabolic properties of the nitro and amino functional groups.

The Role of the Amino Group

The 2-aminothiazole moiety is a well-established pharmacophore in anticancer drug design.[1][2] The amino group can act as a hydrogen bond donor, facilitating interactions with biological targets such as protein kinases.[1] Many 2-aminothiazole derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[1] The specific substitutions on the acetamide side chain and other positions of the thiazole ring play a crucial role in determining the target specificity and overall potency of these compounds.[1]

The Nitro Group: A Bioreductive Warhead

In contrast to the amino group, the nitro group in nitrothiazole acetamides can act as a "bioreductive warhead".[10][11] Many solid tumors exhibit regions of low oxygen concentration, a phenomenon known as hypoxia.[12] Cancer cells in these hypoxic regions often overexpress nitroreductase enzymes.[13][14] These enzymes can reduce the nitro group of the thiazole acetamide prodrug into highly reactive and cytotoxic species, such as nitroso, hydroxylamine, and amino derivatives.[10][15] This targeted activation within the tumor microenvironment can lead to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[12]

The bioreductive activation of nitroaromatic compounds can lead to various cytotoxic effects, including the formation of DNA adducts and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.[15] This mechanism of action suggests that nitrothiazole acetamides may be particularly effective against solid tumors with significant hypoxic fractions, which are often resistant to conventional chemotherapy and radiotherapy.[10]

Bioreductive Activation of Nitrothiazole Acetamides

Bioreductive_Activation cluster_normoxia Normoxic Cell (Low NTR) cluster_hypoxia Hypoxic Tumor Cell (High NTR) Prodrug_N Nitro-Thiazole Acetamide (Less Toxic Prodrug) Prodrug_H Nitro-Thiazole Acetamide (Prodrug) NTR Nitroreductase (NTR) + NAD(P)H Nitroso Nitroso Intermediate Prodrug_H->Nitroso 2e- reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- reduction Cytotoxicity DNA Damage & Reactive Species Nitroso->Cytotoxicity Amine Amino Metabolite Hydroxylamine->Amine 2e- reduction Hydroxylamine->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: Bioreductive activation of nitrothiazole acetamides in hypoxic tumor cells.

Conclusion

The comparison of nitro- and amino-thiazole acetamides reveals two distinct strategies for anticancer drug design. Amino-thiazole acetamides often function as targeted inhibitors of specific cellular signaling pathways, with their potency being highly dependent on the overall molecular structure that governs target binding. On the other hand, nitro-thiazole acetamides can act as bioreductive prodrugs, offering the potential for tumor-selective activation and a distinct mechanism of action that could be advantageous in treating hypoxic and drug-resistant cancers.

Future research in this area should focus on head-to-head comparisons of carefully designed pairs of nitro- and amino-substituted analogs in a variety of cancer cell lines under both normoxic and hypoxic conditions. Such studies will provide a more definitive understanding of the relative potencies and selective advantages of each substitution pattern. Furthermore, elucidating the specific nitroreductases involved in the activation of nitrothiazole acetamides and the precise molecular targets of the resulting cytotoxic species will be crucial for the rational design of next-generation anticancer agents with improved efficacy and safety profiles.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC. Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). PMC. Retrieved February 27, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC. Retrieved February 27, 2026, from [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 19). Frontiers. Retrieved February 27, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 27, 2026, from [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others.... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022, June 30). Cellular Therapy and Transplantation. Retrieved February 27, 2026, from [Link]

  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025, April 2). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. (2025, January 14). Chemistry & Chemical Technology. Retrieved February 27, 2026, from [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022, February 2). MDPI. Retrieved February 27, 2026, from [Link]

  • Self-Calibrating Bipartite Fluorescent Sensor for Nitroreductase Activity and Its Application to Cancer and Hypoxic Cells. (2020, October 12). ACS Applied Bio Materials. Retrieved February 27, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016, September 4). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Bioreductive drugs for cancer therapy: the search for tumor specificity. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022, June 30). Cellular Therapy and Transplantation. Retrieved February 27, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 27, 2026, from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • (PDF) Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 19). ResearchGate. Retrieved February 27, 2026, from [Link]

  • MTT assay to determine the IC50 value of the different drugs and.... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

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Safety Operating Guide

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Executive Summary & Hazard Profiling

The Core Directive: Do not treat 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide as generic organic waste. Its structural complexity—specifically the nitro-aromatic moiety coupled with a sulfur-containing thiazole ring—dictates a strict High-Temperature Incineration pathway.

As scientists, we must apply Structure-Activity Relationship (SAR) logic to disposal when specific toxicological data is sparse. This compound presents three distinct structural alerts that define its handling:

Structural MoietyHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Potential energetic instability; Methemoglobinemia risk.Do not heat when dry. Segregate from reducing agents (hydrazines, hydrides) to prevent exothermic reduction.
Thiazole Ring Heterocyclic sulfur/nitrogen content.Combustion releases toxic SOₓ and NOₓ gases. Open burning is prohibited. Requires incineration with scrubbers.
Acetamide Side Chain Potential carcinogenicity (based on acetamide SAR).[1]Handle as a Cytotoxic/Potent Compound . Double-bagging and dust control are mandatory.

Pre-Disposal Stabilization Protocol

Before this compound leaves your bench, it must be stabilized. The physical state (Solid vs. Solution) dictates the workflow.

Scenario A: Solid Waste (Pure Compound/Expired Stock)
  • Risk: Dust inhalation and shock sensitivity (low, but non-zero for nitro-aromatics).

  • Protocol:

    • Wetting: If the compound is old or desiccated, lightly mist with an inert high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to suppress dust and desensitize the nitro group.

    • Primary Containment: Place the solid in a clear, wide-mouth amber glass jar or high-density polyethylene (HDPE) container. Avoid metal containers due to potential metal-nitro complexation.

    • Secondary Containment: Seal the primary container inside a 6-mil polyethylene bag.

Scenario B: Liquid Waste (Mother Liquors/Solvated Samples)
  • Risk: Unintended crystallization and solvent incompatibility.

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent is non-halogenated if possible (to reduce disposal costs), but halogenated (DCM/Chloroform) is acceptable if solubility requires it.

    • Segregation: NEVER mix with oxidizers (Peroxides, Nitric Acid) or strong reducers. The nitro group can trigger a runaway reaction.

    • Labeling: Clearly mark the solvent composition (e.g., "DMSO 90%, Target Compound 10%").

Waste Stream Decision Matrix (Visualized)

The following logic flow ensures the compound enters the correct regulatory stream, preventing costly re-classification at the treatment facility.

DisposalWorkflow Start Waste Generation: 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in Amber Glass/HDPE Label: 'Toxic Solid, Organic, N.O.S.' Solid->PackSolid ContamCheck Is it mixed with Oxidizers? Liquid->ContamCheck Quench CRITICAL: Neutralize Oxidizer first (Bisulfite/Thiosulfate wash) ContamCheck->Quench Yes PackLiquid Segregate into Solvent Stream (Halogenated vs Non-Halogenated) ContamCheck->PackLiquid No Quench->PackLiquid Labeling Apply Waste Codes: (Likely D001/D003/P-List equivalent) PackSolid->Labeling PackLiquid->Labeling Final Ship to High-Temp Incinerator (Must have SOx/NOx Scrubbers) Labeling->Final

Figure 1: Decision matrix for segregating 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide waste streams to ensure regulatory compliance and safety.

Regulatory Classification & Labeling

Proper labeling is the primary defense against accidents during transport. Because this specific CAS may not have a unique RCRA "P" or "U" code, you must apply Generator Knowledge to classify it by characteristic.

Regulatory BodyClassification / CodeRationale
RCRA (USA) D001 (Ignitable) or D003 (Reactive)Note: Only apply D003 if the nitro group renders the specific formulation explosive. Otherwise, classify as Non-Regulated Chemical Waste (if non-hazardous by characteristic) or Toxic based on LD50 data.
DOT (Transport) UN 2811 (Toxic Solid, Organic, n.o.s.)"n.o.s." stands for Not Otherwise Specified. You must write the technical name in parentheses: (Contains Nitrophenyl-thiazole derivative).
EU Waste Code 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Labeling Instruction:

"CAUTION: CONTAINS NITRO-AROMATIC COMPOUND. POTENTIAL SHOCK SENSITIVITY IF DRY. TOXIC BY INGESTION."

Emergency Contingency: Spill Response

If a spill occurs, the presence of the nitro group and thiazole ring dictates a specific cleanup chemistry (avoiding strong bases which can degrade the thiazole ring unpredictably).

  • Evacuate & Ventilate: Nitro-aromatics can sublime or release dust. Clear the area.

  • PPE: Double nitrile gloves, Tyvek sleeves, and a P100 respirator (or N95 minimum).

  • Containment: Do not use dry sweeping (static/dust explosion risk).

    • Solids: Cover with a wet paper towel (water or PEG-400) to dampen, then scoop.

    • Liquids: Absorb with vermiculite or sand. Avoid paper/cellulose if the solution contains nitric acid (fire risk), though unlikely here.

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid bleach (hypochlorite), as it can react with the amine/amide nitrogens to form chloramines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

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Retrosynthesis Analysis

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2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.